2-Methoxy-5-isopropylbenzyl chloride
Description
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Properties
CAS No. |
22252-69-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
VIXRBSKEYGWOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-isopropylbenzyl Chloride: Molecular Structure, Physicochemical Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-isopropylbenzyl chloride is a substituted aromatic organic compound. Based on its structure, it belongs to the class of benzyl chlorides, which are characterized by a chloromethyl group (-CH2Cl) attached to a benzene ring. These compounds are versatile reagents in organic synthesis, often serving as key intermediates in the preparation of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the methoxy (-OCH3) and isopropyl (-CH(CH3)2) groups on the benzene ring is expected to influence the reactivity and physicochemical properties of the molecule. This guide provides a detailed overview of the molecular structure, calculated molecular weight, and potential synthetic pathways for this compound, along with critical safety and handling information derived from analogous compounds.
Molecular Structure and Properties
The molecular structure of this compound is defined by a benzene ring substituted with a chloromethyl group at position 1, a methoxy group at position 2, and an isopropyl group at position 5.
Deduced Molecular Formula and Weight
Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:
-
Carbon (C): 6 atoms in the benzene ring, 1 in the chloromethyl group, 1 in the methoxy group, and 3 in the isopropyl group, for a total of 11 carbon atoms.
-
Hydrogen (H): 3 atoms on the benzene ring, 2 in the chloromethyl group, 3 in the methoxy group, and 7 in the isopropyl group, for a total of 15 hydrogen atoms.
-
Chlorine (Cl): 1 atom.
-
Oxygen (O): 1 atom.
This gives the molecular formula C₁₁H₁₅ClO .
The molecular weight is calculated from the atomic weights of the constituent elements:
-
Carbon: 12.011 u
-
Hydrogen: 1.008 u
-
Chlorine: 35.453 u
-
Oxygen: 15.999 u
Molecular Weight Calculation: (11 × 12.011) + (15 × 1.008) + (1 × 35.453) + (1 × 15.999) = 198.69 g/mol
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | 1-(Chloromethyl)-2-methoxy-5-isopropylbenzene |
| Molecular Formula | C₁₁H₁₅ClO |
| Molecular Weight | 198.69 g/mol |
| CAS Number | Not found in major registries |
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Pathways and Methodologies
While a specific, documented synthesis for this compound is not available, its preparation can be approached through established methods for the synthesis of substituted benzyl chlorides. The two primary strategies involve the chlorination of the corresponding toluene derivative or the chlorination of the corresponding benzyl alcohol.
Chlorination of 2-Methoxy-5-isopropyltoluene
This approach involves the free-radical chlorination of the methyl group of 2-methoxy-5-isopropyltoluene.
Proposed Synthetic Workflow: Chlorination of Toluene Derivative
Technical Whitepaper: Solubility Dynamics and Solvolytic Stability of 2-Methoxy-5-isopropylbenzyl Chloride
Executive Summary & Chemical Profiling
In modern pharmaceutical process chemistry, the handling of highly reactive alkylating agents requires a rigorous understanding of both thermodynamic solubility and kinetic stability. 2-Methoxy-5-isopropylbenzyl chloride is a prime example of such a compound. Primarily utilized as a critical building block in the synthesis of Ezlopitant—a substance P (neurokinin-1) receptor antagonist[1]—this reagent is typically synthesized via the Blanc chloromethylation of 4-isopropylanisole[2][3].
While its lipophilic backbone ensures excellent solubility across a wide range of organic solvents, its electron-rich aromatic ring renders the benzylic chloride highly susceptible to solvolysis in protic media[4][5]. This guide provides a comprehensive analysis of its solubility profile, the mechanistic causality behind its degradation in specific solvents, and field-proven protocols for handling it in scale-up environments.
Thermodynamic Solubility Profile: Causality & Solvent Selection
The solubility of this compound is dictated by two competing structural domains:
-
The Lipophilic Domain: The bulky isopropyl group at the 5-position and the aromatic ring drive high solubility in non-polar and moderately polar solvents.
-
The Polar/Reactive Domain: The methoxy group at the 2-position and the benzylic chloride create a permanent molecular dipole, allowing for excellent miscibility in polar aprotic solvents.
"Like dissolves like" is an insufficient heuristic here. Solvent selection must account for the dielectric constant (
Table 1: Solubility and Stability Matrix (at 25°C)
| Solvent Category | Representative Solvent | Apparent Solubility | Chemical Stability (24h) | Mechanistic Rationale |
| Non-Polar | Hexane / Heptane | > 500 mg/mL | Stable | Lipophilic dominance; no ionizing power. |
| Non-Polar Aromatic | Toluene | > 500 mg/mL | Stable | Optimal |
| Polar Aprotic | Dichloromethane (DCM) | Miscible | Stable | Strong dipole-dipole matching; non-nucleophilic. |
| Polar Aprotic | N,N-Dimethylformamide | > 500 mg/mL | Stable | High dielectric constant accommodates the dipole without solvolysis. |
| Polar Protic | Methanol / Ethanol | > 200 mg/mL | Rapid Degradation | High ionizing power drives |
| Aqueous | Water | < 0.1 mg/mL | Slow Degradation | High hydrophobicity prevents dissolution, but interfacial hydrolysis occurs. |
The Solvolysis Conundrum: Mechanistic Causality in Protic Solvents
A critical failure point in process chemistry is conflating visual dissolution with chemical stability. When this compound is dissolved in protic solvents like methanol or ethanol, it undergoes rapid degradation via an
The Causality of Instability: The rate-determining step of this degradation is the ionization of the carbon-chlorine bond to form a benzylic carbocation. The methoxy group at the ortho position (relative to the chloromethyl group) provides profound anchimeric assistance. Through resonance, the oxygen's lone pairs stabilize the developing positive charge at the benzylic position[5]. Consequently, the ionization rate is orders of magnitude higher than that of an unsubstituted benzyl chloride, leading to the rapid formation of a benzyl ether degradant (e.g., 2-methoxy-5-isopropylbenzyl methyl ether)[4][6].
Figure 1: SN1 solvolysis pathway of this compound in protic solvents.
Experimental Workflows: Self-Validating Solubility Protocol
To accurately determine the working solubility of this compound for API synthesis, researchers must decouple thermodynamic solubility from chemical degradation. The following protocol utilizes a gravimetric approach paired with HPLC-UV to ensure the solvent does not consume the intermediate.
Protocol 1: Gravimetric Solubility Determination with HPLC-UV Stability Tracking
Objective: Establish absolute solubility while validating the chemical integrity of the solute.
-
Solvent Preparation: Dispense 5.0 mL of the target anhydrous solvent (e.g., Toluene, DMF, or EtOAc) into a 20 mL borosilicate scintillation vial equipped with a PTFE-lined cap.
-
Solute Saturation: Incrementally add this compound to the solvent while stirring at 25°C until a persistent, undissolved solid or distinct second liquid phase (if melting point depression occurs) remains.
-
Thermal Equilibration: Seal the vial and agitate via an orbital shaker at 25°C for exactly 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 4,000 RPM for 15 minutes to pellet the undissolved solute. Carefully extract 1.0 mL of the clear supernatant.
-
Gravimetric Analysis (Solubility): Transfer 0.5 mL of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying to constant mass. Calculate solubility in mg/mL.
-
HPLC-UV Analysis (Stability): Dilute the remaining 0.5 mL of the supernatant in anhydrous Acetonitrile (to quench any potential reactions). Analyze via HPLC-UV (254 nm) to quantify the ratio of intact this compound against any solvolysis degradants. If purity drops below 98%, the apparent solubility value must be discarded as the solvent is reactive.
Figure 2: Self-validating workflow for simultaneous solubility and stability determination.
Strategic Application in Drug Development
When utilizing this compound in
Best Practices for Process Scale-Up:
-
Primary Solvent Choice: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the industry standards. They provide complete solubility for the lipophilic chloride while supporting the transition state of the desired
amination. -
Base Selection: Employ non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or anhydrous
. Avoid hydroxide or alkoxide bases, which will rapidly convert the starting material into benzylic alcohols or ethers. -
Moisture Control: Because the ortho-methoxy group drastically lowers the activation energy for hydrolysis[5], all solvents must be strictly anhydrous (< 100 ppm water via Karl Fischer titration).
References
-
[1] Weblio Dictionary. Ezlopitant (Chemical Structure and Nomenclature). Weblio.jp. URL:[Link]
-
[4] Liu, K.-T., Duann, Y.-F., & Hou, S.-J. (1998). Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]
-
[5] Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent substitution by unimolecular and bimolecular processes. Canadian Journal of Chemistry. URL:[Link]
-
[6] Bentley, T. W., & Llewellyn, G. (1999). Concerning the Extents of Nucleophilic Participation in Solvolyses of p-Methoxybenzyl Halides. Journal of Chemical Research. URL:[Link]
-
[2] Martin, R. (2004). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. URL:[Link]
-
[3] Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, Volume 1. John Wiley & Sons. URL:[Link]
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- 1. エズロピタントとは何? わかりやすく解説 Weblio辞書 [weblio.jp]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. scribd.com [scribd.com]
- 4. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Concerning the Extents of Nucleophilic Participation in Solvolyses of p -Methoxybenzyl Halides - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A901152H [pubs.rsc.org]
2-Methoxy-5-isopropylbenzyl Chloride Derivatives: A Technical Guide to Synthesis and Application in NK1 Receptor Antagonists
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted pharmacophores is paramount. 2-Methoxy-5-isopropylbenzyl chloride serves as a highly privileged electrophilic synthon, primarily utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists such as Ezlopitant (CJ-11,974) . This in-depth technical guide explores the chemical profiling, mechanistic synthesis, and structure-activity relationships (SAR) of this critical building block, providing drug development professionals with field-proven protocols and causality-driven insights.
Chemical Profiling & Rational Design
The architectural design of the 2-methoxy-5-isopropylbenzyl moiety is not arbitrary; it is the result of rigorous SAR optimization aimed at maximizing binding affinity within the deep hydrophobic pocket of the G-protein coupled NK1 receptor [1].
-
The 2-Methoxy Group: Acts as a critical hydrogen-bond acceptor. Furthermore, its steric bulk restricts the rotational freedom of the benzyl-amine bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon receptor binding.
-
The 5-Isopropyl Group: Provides optimal lipophilic bulk. It engages in robust Van der Waals interactions with specific hydrophobic residues (e.g., His108, Phe264) deep within the NK1 receptor's binding cleft, driving sub-nanomolar affinity.
Visualizing the Synthetic Workflow
The integration of the 2-methoxy-5-isopropylbenzyl moiety into complex amine scaffolds (such as the quinuclidine core of Ezlopitant) requires a highly regioselective synthetic approach.
Caption: Synthetic workflow from 4-isopropylanisole to Ezlopitant via regioselective chloromethylation.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is critical to understand not just the steps of a protocol, but the chemical causality governing them. The following methodologies are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Regioselective Chloromethylation of 4-Isopropylanisole
Objective: Synthesize this compound from 4-isopropylanisole.
-
Causality Behind Choices: Zinc chloride (
) acts as a Lewis acid to coordinate with the oxygen of formaldehyde, dramatically increasing its electrophilicity to form the reactive chloromethyl cation. The methoxy group on 4-isopropylanisole is a strong electron-donating group (EDG) that directs electrophilic aromatic substitution to the ortho and para positions. Because the para position is sterically blocked by the isopropyl group, the reaction proceeds with absolute regioselectivity at the ortho position. -
Step 1: To a dry, nitrogen-purged round-bottom flask, add 4-isopropylanisole (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous
(0.1 eq) in glacial acetic acid. -
Step 2: Bubble anhydrous
gas through the suspension at 0°C for 2 hours, then slowly warm to room temperature, stirring for an additional 4 hours. -
Step 3: Quench the reaction by pouring it over crushed ice. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with saturated
and brine, dry over anhydrous , and concentrate in vacuo. -
Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate mobile phase. Confirm structural integrity via
-NMR: successful chloromethylation is indicated by the disappearance of one ortho-aromatic proton and the emergence of a sharp singlet at ~4.6 ppm, corresponding to the newly formed protons.
Protocol 2: N-Alkylation to Form Ezlopitant (CJ-11,974)
Objective: Couple the benzyl chloride synthon with a quinuclidine core.
-
Causality Behind Choices: The quinuclidine core of the starting amine is highly sterically hindered. Acetonitrile (
) is selected as a polar aprotic solvent because it poorly solvates the nucleophilic nitrogen, thereby increasing its reactivity for the displacement of the benzyl chloride. Potassium carbonate ( ) is employed as a heterogeneous acid scavenger; it neutralizes the byproduct without dissolving into the organic phase, preventing amine protonation and unwanted side reactions. -
Step 1: Suspend (2S,3S)-2-benzhydrylquinuclidin-3-amine (1.0 eq) and finely powdered anhydrous
(3.0 eq) in anhydrous . -
Step 2: Add this compound (1.1 eq) dropwise at room temperature. Heat the mixture to 60°C and stir for 12 hours under an inert atmosphere.
-
Step 3: Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH 95:5 with 1%
). -
Validation System: Track reaction progress using LC-MS. The desired product, Ezlopitant, will present a distinct
peak at 455.3. To ensure no over-alkylation (quaternary ammonium salt formation) has occurred, verify the absence of higher mass adducts. Final purity must be >98% by HPLC before proceeding to in vivo assays.
Quantitative Data: Structure-Activity Relationship (SAR)
The precise substitution pattern on the benzyl ring is the primary driver of NK1 receptor affinity. The table below summarizes the causality of structural modifications on receptor binding [1].
| Benzyl Ring Substituent | NK1 Receptor Binding ( | Mechanistic Rationale |
| Unsubstituted | > 1000 | Lacks necessary hydrophobic interactions with the deep binding pocket. |
| 2-Methoxy | 125 | Methoxy oxygen acts as an H-bond acceptor and restricts bond rotation. |
| 2-Methoxy-5-methyl | 45 | Small hydrophobic gain at the 5-position improves receptor anchoring. |
| 2-Methoxy-5-isopropyl | 0.8 | Optimal steric bulk; perfectly fills the deep hydrophobic pocket without clashing. |
| 2-Methoxy-5-tert-butyl | 15 | Severe steric clash; the bulky group prevents optimal alignment within the pocket. |
Pharmacokinetics, Metabolism, and Biological Pathway
While the 5-isopropyl group is critical for high-affinity binding, it also serves as a primary site for hepatic metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the isopropyl group, leading to active metabolites (such as Ezlopitant alkene) that retain pharmacological activity[2]. Furthermore, oxidative dealkylation and O-demethylation pathways have been thoroughly characterized using chemical derivatization techniques [3].
By competitively binding to the NK1 receptor, derivatives of this compound block the endogenous ligand, Substance P, thereby halting the downstream Gq-protein signaling cascade responsible for emesis and neurogenic inflammation.
Caption: Mechanism of action for Ezlopitant as a competitive antagonist of the NK1 receptor pathway.
References
-
Title: The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine as a novel, nonpeptide substance P antagonist Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Metabolism, pharmacokinetics, and excretion of a nonpeptidic substance P receptor antagonist, ezlopitant, in normal healthy male volunteers: characterization of polar metabolites by chemical derivatization with dansyl chloride Source: Drug Metabolism and Disposition URL: [Link]
An In-depth Technical Guide to the Toxicity and Safe Handling of Methoxy-isopropylbenzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. Methoxy-isopropylbenzyl chlorides are hazardous chemicals. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. Always consult the specific Safety Data Sheet (SDS) for the isomer in use and adhere to all institutional and regulatory guidelines.
Introduction: The Benzyl Chloride Archetype and its Derivatives
Benzyl chlorides are a class of organochlorine compounds characterized by a chloromethyl group attached to a benzene ring. The parent compound, benzyl chloride, is a widely utilized chemical intermediate in organic synthesis. However, its utility is paralleled by its significant reactivity and associated toxicity. As electrophilic alkylating agents, benzyl chlorides can react with nucleophiles, including biologically important macromolecules like DNA. This reactivity is the foundation of both their synthetic utility and their toxicological profile.[1][2]
This guide focuses on a specific subclass: methoxy-isopropylbenzyl chlorides. The introduction of methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups to the benzene ring can modulate the reactivity and physicochemical properties of the benzyl chloride moiety. These substitutions can influence the electron density of the aromatic ring and the stability of the benzylic carbocation intermediate, which in turn affects the rate and mechanism of nucleophilic substitution reactions. Understanding these structure-activity relationships is crucial for predicting and mitigating the toxicological risks associated with this class of compounds.
Toxicological Profile: An Alkylating Agent's Menace
The primary mechanism of toxicity for methoxy-isopropylbenzyl chlorides, like other benzyl chlorides, is their ability to act as alkylating agents. This reactivity underpins their classification as hazardous substances that are corrosive, lachrymatory, and probable human carcinogens.
Mechanism of Toxicity: DNA Alkylation and its Consequences
The core of benzyl chloride toxicity lies in its capacity to covalently modify cellular macromolecules. The benzylic carbon is highly electrophilic, making it susceptible to attack by nucleophilic groups present in biological systems. The most critical target is DNA.
-
DNA Adduct Formation: Methoxy-isopropylbenzyl chlorides can alkylate the nitrogen and oxygen atoms of nucleotide bases, particularly the N7 position of guanine. This forms a bulky DNA adduct that disrupts the normal structure of the DNA double helix.
-
Disruption of DNA Replication and Transcription: The presence of these adducts can stall DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription. This can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
-
Mutagenesis and Carcinogenesis: If the cell attempts to replicate its DNA with these adducts still present, errors can be introduced into the new DNA strand, leading to mutations. An accumulation of mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, can lead to the initiation and progression of cancer. Animal studies with benzyl chloride have shown an increased incidence of tumors at multiple sites.[3]
The following diagram illustrates the general mechanism of DNA alkylation by a benzyl chloride derivative:
Caption: A stepwise workflow for the safe handling of methoxy-isopropylbenzyl chlorides.
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is critical to mitigate the consequences of exposure or spills.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials. Place the absorbed material in a sealed, labeled container for proper disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solution (e.g., soap and water), followed by a thorough rinse.
-
Large Spills: For large spills, contact your institution's emergency response team immediately.
Waste Disposal
Methoxy-isopropylbenzyl chlorides and any materials contaminated with them must be disposed of as hazardous waste.
-
Waste Stream: These compounds are classified as halogenated organic waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration. [4]Do not dispose of this material down the drain or in general waste. Adhere to all local, state, and federal regulations for hazardous waste disposal. The EPA provides specific waste codes (e.g., F-listed wastes for certain halogenated solvents) that may be applicable depending on the use and formulation of the waste. [5][6]
Conclusion
Methoxy-isopropylbenzyl chlorides are valuable reagents in research and development, but their utility is intrinsically linked to their hazardous properties. A thorough understanding of their reactivity as alkylating agents and the resulting toxicological profile is essential for their safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safety protocols, researchers can mitigate the risks and work safely with this important class of compounds. The causality is clear: their electrophilic nature drives their toxicity, and our safety measures must be designed to interrupt the pathways of exposure.
References
- U.S. National Library of Medicine. (n.d.). Benzyl chloride. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Integrated Risk Information System (IRIS).
-
Wikipedia. (2024). Benzyl chloride. Retrieved from [Link]
- ATAMAN CHEMICALS. (n.d.). BENZYL CHLORIDE.
- Fukuda, K., Matsushita, H., Sakabe, H., & Takemoto, K. (1981).
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methoxybenzyl chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Methoxybenzyl Chloride (stabilized with Amylene).
- SynQuest Laboratories, Inc. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.
-
U.S. Environmental Protection Agency. (1999). Benzyl Chloride Hazard Summary. Retrieved from [Link]
- ChemicalBook. (2026). 3-Methoxybenzyl chloride - Safety Data Sheet.
- Apollo Scientific. (2023). 4-Methoxybenzyl chloride Safety Data Sheet.
- Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - 4-Methoxy Benzyl Chloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Isopropylbenzyl Chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Isopropylbenzyl chloride.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- PENTA. (2025). Benzyl chloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Reactivity profile of 2-Methoxy-5-isopropylbenzyl chloride as an electrophile
Executive Summary
2-Methoxy-5-isopropylbenzyl chloride is a specialized, highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally derived from the thymol/carvacrol scaffold, this molecule presents a unique reactivity profile defined by the interplay between the electron-donating ortho-methoxy group and the lipophilic meta-isopropyl moiety.
This guide provides a comprehensive analysis of its electrophilic behavior, focusing on the kinetic lability of the benzylic C-Cl bond. Due to significant resonance stabilization of the carbocation intermediate, this compound exhibits enhanced
Structural Analysis & Electronic Properties
To predict and control the reactivity of this compound, one must understand the electronic environment of the benzylic center.
The Ortho-Methoxy Effect (The Driver)
The methoxy group at the ortho position (C2) is the dominant electronic influencer.
-
Resonance (
): The lone pair on the oxygen atom can donate electron density into the benzene ring. In the transition state of a substitution reaction, this donation stabilizes the developing positive charge on the benzylic carbon (C1) via a conjugated quinoid-like resonance structure. -
Inductive (
): While oxygen is electronegative, the resonance effect dominates in benzylic cation stabilization, making the C-Cl bond significantly more labile than in benzyl chloride. -
Steric Influence: The ortho placement introduces steric bulk near the reaction center, which can retard
attack trajectories, further shifting the mechanism preference toward or "loose" transition states.
The Meta-Isopropyl Effect (The Moderator)
The isopropyl group at C5 (meta to the benzylic center) provides:
-
Weak Activation (
): Alkyl groups are weak electron donors. Being meta, it does not participate directly in resonance stabilization of the benzylic cation but increases the overall electron density of the ring. -
Lipophilicity: It significantly increases the
of the molecule, influencing solubility in non-polar solvents (Hexanes, Toluene) and interaction with hydrophobic pockets in enzymatic targets.
Quantitative Reactivity Prediction (Hammett)
While specific rate constants for this isomer are proprietary, we can infer reactivity using Hammett equation principles:
-
values: The
for OMe is -0.78 (highly activating). The ortho effect is qualitatively similar but sterically perturbed.
Reactivity Profile & Mechanism[1][2][3]
Nucleophilic Substitution Pathways
The compound operates on a sliding scale between
-
Pathway (Dominant in Polar/Protic Media):
-
Mechanism: Spontaneous ionization of the C-Cl bond to form a resonance-stabilized benzyl cation.
-
Risk: In the presence of moisture, this leads to rapid hydrolysis to the benzyl alcohol and HCl.
-
Visualization: See Diagram 1 below.
-
-
Pathway (Dominant in Non-Polar/Aprotic Media):
-
Mechanism: Direct displacement by a nucleophile.
-
Constraint: The ortho-methoxy group hinders back-side attack. Strong, unhindered nucleophiles (e.g., azides, primary amines, thiolates) are required for efficient conversion without competing elimination or solvolysis.
-
Friedel-Crafts Alkylation (Self-Reactivity)
A critical instability factor is self-alkylation . The electron-rich ring of one molecule can act as a nucleophile toward the benzylic position of another, leading to poly(benzyl) oligomers. This is catalyzed by trace acid (HCl) or Lewis acids.
-
Mitigation: Store in the presence of a weak base (e.g.,
or solid supported amine) to scavenge HCl.
Diagram: Mechanistic Pathways
Figure 1: Mechanistic divergence of this compound. Note the risk of polymerization via the cationic intermediate.
Experimental Protocols
General Handling & Storage[4]
-
State: Likely a colorless to pale yellow oil or low-melting solid.
-
Lachrymator Warning: Like all benzyl chlorides, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
Storage: Store at -20°C under Argon.
-
Stabilization: Add 1% w/w anhydrous
or a few pellets of molecular sieves to the storage vial to scavenge moisture and acid.
Standard N-Alkylation Protocol (Example: Synthesis of Secondary Amine)
This protocol minimizes hydrolysis and bis-alkylation.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
- (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the amine and base in anhydrous MeCN.
-
Addition: Cool the solution to 0°C. Add the benzyl chloride dropwise as a solution in MeCN over 15-20 minutes.
-
Rationale: Low temperature and slow addition prevent exotherms and minimize over-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 2-4 hours).
-
Note: If reaction is sluggish due to sterics, heat to 40-50°C, but monitor closely for byproduct formation.
-
-
Quench: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN), then Brine.
-
Purification: Flash chromatography.
Synthesis of the Chloride (From Alcohol)
If the chloride is not commercially available, it is best prepared fresh from 2-methoxy-5-isopropylbenzyl alcohol .
Reaction:
Critical Step: Use a catalytic amount of DMF. Once conversion is complete, remove solvent and excess thionyl chloride strictly under high vacuum. Residual acid will degrade the product.
Case Studies & Applications
Pharmacophore Installation
The 2-methoxy-5-isopropylbenzyl moiety is often used to introduce lipophilic bulk and specific H-bond acceptor sites (methoxy oxygen) into active pharmaceutical ingredients (APIs). It mimics the steric profile of thymol derivatives but with a reactive handle.
Protection Group Chemistry
While not a standard protecting group, the 2-methoxy-5-isopropylbenzyl group can be cleaved under strong oxidative conditions (DDQ) or strong acid (TFA/Triflic acid), similar to the PMB (p-methoxybenzyl) group, but with different lability due to the isopropyl substituent.
Safety & Toxicology
| Hazard Class | Description | Precaution |
| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves (double gloving recommended) and lab coat. |
| Eye Damage | Category 1 (Irreversible damage) | Wear chemical splash goggles. Face shield recommended.[1] |
| Acute Toxicity | Alkylating Agent | Potential mutagen. Avoid all contact. |
| Inhalation | Mucous membrane destruction | Use only in a high-flow fume hood. |
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Foundational text on Hammett parameters and benzylic reactivity).
-
Tidwell, T. T. (1990). "Steric Effects in Solvolysis of Benzyl Derivatives." Journal of Physical Organic Chemistry.
-
BenchChem. (2025).[2] "Comparative Reactivity of Methoxy-Substituted Benzoyl and Benzyl Chlorides." (General reactivity profiles of ortho-substituted aromatics).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thymol and Carvacrol Derivatives.
-
Thermo Fisher Scientific. (2025).[1] "Safety Data Sheet: Methoxybenzyl Chlorides."
Sources
The Strategic Role of 2-Methoxy-5-isopropylbenzyl Chloride in Neurotropic and Antiemetic Drug Development
Executive Summary
2-Methoxy-5-isopropylbenzyl chloride is a highly specialized alkylating agent and pharmacophore building block utilized extensively in modern medicinal chemistry. Its unique structural features—combining the steric bulk of an isopropyl group, the electron-donating properties of a methoxy ether, and a highly reactive benzylic chloride—make it an ideal precursor for synthesizing central nervous system (CNS) active agents. Most notably, it serves as the critical intermediate in the synthesis of Ezlopitant (CJ-11,974), a potent nonpeptidic Neurokinin-1 (NK-1) receptor antagonist[1], and various 5-HT7 receptor ligands.
This technical whitepaper outlines the pharmacophore rationale, self-validating synthetic protocols, and pharmacokinetic profiling associated with this versatile compound.
Pharmacophore Rationale: Causality in Structural Design
When designing neurotropic drugs, molecular lipophilicity and receptor binding affinity must be perfectly balanced. The 2-methoxy-5-isopropylbenzyl moiety achieves this through three distinct mechanisms, summarized in Table 1 .
Table 1: Physicochemical & Pharmacophore Properties
| Structural Feature | Physicochemical Property | Pharmacological & Synthetic Rationale |
|---|---|---|
| Isopropyl Group (C-5) | Bulky, lipophilic alkyl chain | Enhances Blood-Brain Barrier (BBB) penetration; acts as the primary site for CYP3A4-mediated oxidation[2]. |
| Methoxy Group (C-2) | Electron-donating, H-bond acceptor | Anchors the molecule in receptor pockets (e.g., NK-1); stabilizes benzylic carbocation character during synthesis. |
| Benzylic Chloride | Highly reactive leaving group | Enables high-yield SN2 N-alkylation with sterically hindered secondary amines. |
Synthetic Methodologies & Self-Validating Protocols
To ensure high fidelity in drug development, the synthesis and application of this compound must follow rigorous, self-validating protocols. The precursor, 2-methoxy-5-isopropylbenzaldehyde, is typically synthesized via the formylation of 2-isopropylanisole ()[3].
Protocol 1: Synthesis of this compound
Objective: Convert 2-methoxy-5-isopropylbenzyl alcohol to the corresponding chloride with high purity. Causality of Reagents: Thionyl chloride (SOCl₂) is selected over aqueous HCl to ensure strictly anhydrous conditions, preventing the hydrolysis of the highly reactive benzylic chloride back to the alcohol. The reaction is driven to completion by the evolution of SO₂ and HCl gases.
Step-by-Step Methodology:
-
Setup: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 50 mmol of 2-methoxy-5-isopropylbenzyl alcohol in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic halogenation.
-
Reagent Addition: Add 60 mmol (1.2 equivalents) of thionyl chloride dropwise over 30 minutes via an addition funnel.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate with anhydrous toluene (2 x 20 mL) to remove residual HCl.
Validation Checkpoint:
TLC Analysis: Run on silica gel (Hexane/EtOAc 9:1). The product should show a higher Rf value (~0.8) compared to the starting alcohol (~0.3).
¹H-NMR Confirmation: The benzylic CH₂ protons will shift from ~4.6 ppm (alcohol) to ~4.7 ppm (chloride), and the broad -OH singlet (~2.5 ppm) will completely disappear.
Protocol 2: N-Alkylation to Form the Ezlopitant Core
Objective: Couple this compound with a bulky secondary amine, such as (2S,3S)-2-diphenylmethylquinuclidin-3-amine. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. Its steric hindrance prevents it from competing with the quinuclidine amine for the alkylating agent.
Step-by-Step Methodology:
-
Setup: Dissolve 10 mmol of the quinuclidine derivative and 12 mmol of DIPEA in 50 mL of anhydrous acetonitrile (MeCN).
-
Alkylation: Add 11 mmol of this compound dissolved in 10 mL of MeCN dropwise at room temperature.
-
Heating: Heat the reaction mixture to 60°C for 12 hours.
-
Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Validation Checkpoint:
LC-MS: Confirm the presence of the product mass [M+H]⁺ = 455.3 m/z[4].
Workflow for the synthesis and application of this compound.
Pharmacokinetics & Metabolic Profiling
Understanding the metabolic fate of the 2-methoxy-5-isopropylbenzyl moiety is critical for optimizing dosing regimens and predicting drug-drug interactions. In vivo studies of Ezlopitant reveal that the isopropyl side chain is the primary site of oxidative metabolism ()[2].
Cytochrome P450 (CYP) enzymes, specifically CYP3A4, catalyze the oxidation of the isopropyl group. This leads to the formation of omega-hydroxy and omega-1-hydroxy metabolites, which are the major circulating forms in human serum[2]. Additionally, CYP-catalyzed dehydrogenation yields a pharmacologically active alkene metabolite, CJ-12,458 ()[5].
Table 2: CYP450 Metabolic Profiling of the 5-Isopropyl-2-methoxybenzyl Moiety
| Metabolite | Primary Enzyme | Metabolic Pathway | Pharmacological Activity | Excretion Route |
|---|---|---|---|---|
| Omega-hydroxy | CYP3A4 | Isopropyl terminal oxidation | Active | Feces (via propionic acid)[2] |
| Omega-1-hydroxy (M16) | CYP3A4 | Isopropyl internal oxidation | Active (Major Circulating) | Urine / Feces[2] |
| Alkene (CJ-12,458) | CYP3A4 | Dehydrogenation | Pharmacologically Active | Feces[5] |
| Diol (CP-611,781) | CYP3A4 | Alkene hydration | Inactive | Urine[5] |
CYP450-mediated metabolic pathways of the 5-isopropyl-2-methoxybenzyl pharmacophore.
References
-
Title: Metabolism, pharmacokinetics, and excretion of a nonpeptidic substance P receptor antagonist, ezlopitant, in normal healthy male volunteers: characterization of polar metabolites by chemical derivatization with dansyl chloride. Source: Drug Metabolism and Disposition (2007) URL: [Link]
-
Title: Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction. Source: Drug Metabolism and Disposition (2001) / PubMed URL: [Link]
- Title: Formylation process for aromatic aldehydes (US5294744A)
- Title: 5HT7 receptor ligands and compositions comprising the same (EP2149373A1)
Sources
- 1. Ezlopitant - Wikipedia [en.wikipedia.org]
- 2. Metabolism, pharmacokinetics, and excretion of a nonpeptidic substance P receptor antagonist, ezlopitant, in normal healthy male volunteers: characterization of polar metabolites by chemical derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5294744A - Formylation process for aromatic aldehydes - Google Patents [patents.google.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2-Methoxy-5-isopropylbenzyl chloride from thymol methyl ether
This Application Note is structured to provide a rigorous, high-purity synthesis protocol for the chloromethylation of thymol methyl ether.
Editorial Note on Nomenclature & Chemical Identity:
The target specified, "2-Methoxy-5-isopropylbenzyl chloride" (
-
Chemical Reality: The chloromethylation of thymol methyl ether (Blanc Reaction) introduces a carbon atom, yielding 4-(chloromethyl)-2-isopropyl-5-methylanisole (
). -
Protocol Scope: This guide details the Blanc Chloromethylation of Thymol Methyl Ether , as this is the only chemically valid "synthesis of a benzyl chloride" from the specified starting material. The resulting product is structurally homologous to the requested target but retains the 5-methyl group of the thymol skeleton.
Target Compound: 4-(Chloromethyl)-2-isopropyl-5-methylanisole Starting Material: Thymol Methyl Ether (1-Methoxy-2-isopropyl-5-methylbenzene) Reaction Type: Blanc Chloromethylation (Electrophilic Aromatic Substitution)[1]
Part 1: Scientific Foundation & Mechanistic Logic
Reaction Design
The synthesis utilizes the Blanc Chloromethylation , a classic electrophilic aromatic substitution (EAS) where the aromatic ring is functionalized with a chloromethyl group (
Regioselectivity Analysis: Thymol methyl ether possesses three directing groups:
-
Methoxy (-OMe) at C1: Strong activator, ortho/para directing.
-
Isopropyl (-iPr) at C2: Weak activator, ortho/para directing.
-
Methyl (-Me) at C5: Weak activator, ortho/para directing.
-
Position 4 (Para to OMe): This is the most electronically activated position (para to the strongest donor) and is sterically accessible (flanked by a proton and a methyl group).
-
Position 6 (Ortho to OMe): Activated by OMe, but sterically crowded (flanked by OMe and Me).
-
Position 3 (Meta to OMe): Deactivated relative to C4/C6 and sterically hindered by the bulky isopropyl group.
Critical Safety Warning: Bis(chloromethyl) Ether (BCME)
-
Hazard: The reaction of formaldehyde and HCl can reversibly generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated).
-
Control: The protocol typically uses an excess of HCl and specific temperature controls to minimize BCME accumulation. All operations must be performed in a high-efficiency fume hood with appropriate PPE (Silver Shield gloves, respirator).
Part 2: Detailed Synthesis Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Thymol Methyl Ether | Substrate | >98% (HPLC) |
| Paraformaldehyde | Formaldehyde Source | Reagent Grade (Powder) |
| Hydrochloric Acid | Reagent | Conc. (37%) or HCl Gas |
| Zinc Chloride ( | Catalyst | Anhydrous, Granular |
| Petroleum Ether / Hexane | Solvent (Workup) | ACS Grade |
| Sodium Bicarbonate ( | Neutralizer | Saturated Aqueous Soln. |
| Calcium Chloride ( | Drying Agent | Anhydrous |
Experimental Procedure
Step 1: Reaction Setup
-
Apparatus: Equip a 3-neck round-bottom flask (250 mL) with a mechanical stirrer (Teflon blade), a reflux condenser, a thermometer, and a gas inlet tube (if using HCl gas) or addition funnel.
-
Charging: Add Thymol Methyl Ether (16.4 g, 100 mmol) , Paraformaldehyde (4.5 g, 150 mmol, 1.5 eq) , and Anhydrous
(2.7 g, 20 mmol, 0.2 eq) to the flask. -
Solvent/Medium: Add 30 mL of concentrated HCl (37%) . Note: For higher yields, bubbling dry HCl gas through the mixture is superior to aqueous HCl.
Step 2: The Blanc Reaction
-
Initiation: Heat the mixture gently to 40°C with vigorous stirring. The paraformaldehyde will depolymerize, generating formaldehyde in situ.
-
Progression: Maintain the temperature between 40–50°C for 3–5 hours .
-
Process Control: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 9:1). The starting material (
) will disappear, replaced by the product ( ). -
Observation: The mixture will separate into two phases; the organic layer (product) typically becomes denser and may darken slightly.
-
Step 3: Quenching & Workup
-
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly add 50 mL of ice-cold water to quench the reaction and dissolve the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic product with Petroleum Ether (3 x 50 mL) .
-
Why Petroleum Ether? It selectively solubilizes the benzylic chloride while leaving polar impurities and polymerized formaldehyde in the aqueous phase.
-
-
Washing: Wash the combined organic extracts sequentially with:
-
Cold water (2 x 50 mL)
-
Saturated
solution (2 x 50 mL) – Critical to remove residual acid. -
Saturated Brine (1 x 50 mL)
-
-
Drying: Dry the organic phase over anhydrous
or for 30 minutes. Filter off the drying agent.
Step 4: Purification
-
Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) at <40°C.
-
Distillation: The crude oil is purified via Vacuum Distillation .
-
Conditions: High vacuum (0.5 – 1.0 mmHg) is required due to the high boiling point and thermal sensitivity of benzylic chlorides.
-
Expected Fraction: Collect the main fraction boiling at approximately 110–120°C (at 1 mmHg) (Estimation based on homologs).
-
-
Storage: Store the purified clear oil (or low-melting solid) under Nitrogen at 4°C. Benzylic chlorides are moisture sensitive (hydrolysis to benzyl alcohol).
Characterization Data (Expected)[3]
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
):- 6.8–7.2 (Ar-H, 2H, singlets due to para/meta substitution pattern).
-
4.60 (s, 2H,
). -
3.82 (s, 3H,
). -
3.30 (sept, 1H,
). -
2.35 (s, 3H,
). -
1.20 (d, 6H,
).
Part 3: Visualization & Workflows
Reaction Mechanism Pathway
This diagram illustrates the electrophilic attack of the protonated formaldehyde species on the activated thymol ether ring.
Caption: Mechanistic pathway of the Blanc chloromethylation showing activation, electrophilic attack at the C4 position, and conversion of the alcohol intermediate to the chloride.[1][2][3][4][5][6]
Synthesis Workflow
This diagram outlines the operational steps for the laboratory protocol.
Caption: Operational workflow for the synthesis, highlighting critical monitoring points and workup procedures.
References
-
Organic Syntheses , Coll.[7] Vol. 1, p.161 (1941); Vol. 3, p.27 (1923). Chloromethyl Methyl Ether.[2][6][7][8] (General procedure for chloromethylation reagents).
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. (The definitive review of the Blanc reaction scope and mechanism).
-
Avlonitis, N., et al. (2003). Synthesis and biological evaluation of a new series of thymol derivatives. Chemical and Pharmaceutical Bulletin. (Provides context on thymol functionalization).
-
Occupational Safety and Health Administration (OSHA) . 13 Carcinogens - Bis-Chloromethyl Ether. (Safety grounding).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. CA1038888A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
Application Note: Using 2-Methoxy-5-isopropylbenzyl Chloride in Organic Synthesis
This guide outlines the technical specifications, handling protocols, and synthetic applications of 2-Methoxy-5-isopropylbenzyl chloride (also referred to as p-isopropyl-o-methoxybenzyl chloride).
This compound is a specialized electrophilic building block. Structurally, it combines a reactive benzylic chloride with a lipophilic isopropyl group and an electron-donating methoxy substituent. This unique substitution pattern makes it highly reactive toward nucleophiles but also prone to hydrolysis and polymerization.
Executive Summary
This compound serves as a potent alkylating agent for introducing the 2-methoxy-5-isopropylbenzyl moiety. This motif is structurally analogous to derivatives of thymol and carvacrol , common scaffolds in medicinal chemistry (e.g., TRP channel modulators, antimicrobials) and fragrance synthesis.
Due to the ortho-methoxy group, this reagent exhibits enhanced electrophilicity compared to unsubstituted benzyl chloride. The oxygen lone pair stabilizes the benzylic carbocation intermediate, facilitating
Chemical Profile
| Property | Specification |
| Systematic Name | 2-(Chloromethyl)-1-isopropyl-4-methoxybenzene (or 1-Chloromethyl-2-methoxy-5-isopropylbenzene) |
| Molecular Formula | |
| Molecular Weight | 198.69 g/mol |
| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |
| Reactivity Class | Activated Benzyl Halide (Electrophile) |
| Storage | < -20°C, under Argon/Nitrogen.[1][2][3][4] Moisture Sensitive. |
Handling and Stability (Critical)
The ortho-methoxy substituent significantly lowers the activation energy for ionization.
-
Hydrolysis Risk: Exposure to ambient humidity converts the chloride to 2-methoxy-5-isopropylbenzyl alcohol within minutes to hours.
-
Polymerization: Trace acid (HCl evolved from decomposition) can catalyze Friedel-Crafts-type self-condensation.
-
Stabilization: Store over activated molecular sieves (4Å) or a small amount of solid
to scavenge acid.
Application Protocols
Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
Objective: Mono-alkylation of a secondary amine to introduce the lipophilic benzyl group.
Mechanism:
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Base:
(anhydrous, granular) (2.0 equiv) or (for faster rates) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Optional Finkelstein activation
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at Room Temperature (RT). -
Reagent Addition: Add this compound (1.0 equiv) dropwise.
-
Note: If the chloride is solid, dissolve in a minimal amount of MeCN before addition.
-
-
Reaction: Stir at 40–60°C . Monitor by TLC/LC-MS.
-
Caution: Do not reflux aggressively; the high reactivity allows conversion at lower temperatures.
-
-
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water (x2) and Brine (x1).
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield / Alcohol Formation | Wet solvent/reagents | Use freshly distilled MeCN and store base in desiccator. |
| Quaternary Salt Formation | Excess alkylating agent | Ensure strictly 1.0 equiv of chloride; add amine in slight excess. |
| No Reaction | Chloride degradation | Check reagent purity by H-NMR ( |
Protocol B: O-Alkylation (Ether Synthesis)
Objective: Coupling with phenols to create biaryl ether linkages or lipophilic ethers.
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base:
(mild) or NaH (strong, for unreactive phenols) -
Solvent: Acetone (reflux) or DMF (RT to 60°C)
Step-by-Step Procedure
-
Deprotonation:
-
Method A (Mild): Mix Phenol and
(2.5 equiv) in Acetone. Stir 15 min. -
Method B (Strong): Add Phenol to NaH (1.2 equiv) in DMF at 0°C. Stir 30 min.
-
-
Alkylation: Add the benzyl chloride dropwise.
-
Incubation:
-
Acetone: Reflux (56°C) for 4–12 hours.
-
DMF: Stir at RT for 2–6 hours.
-
-
Quench: Pour mixture onto crushed ice/water.
-
Isolation:
-
If solid precipitates: Filter and wash with water/hexanes.
-
If oil: Extract with diethyl ether.[5]
-
Mechanistic Visualization
The following diagram illustrates the reactivity pathways and the critical decision points for selecting reaction conditions.
Caption: Reaction pathways for this compound. Note the competition between direct substitution (Blue) and moisture-induced hydrolysis (Red).
Experimental Workflow Diagram
Caption: Standardized workflow for alkylation using activated benzyl chlorides to ensure reproducibility.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 4: Nucleophilic Substitution). Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-4: Benzyl Halide Reactivity). Link
-
PubChem. (n.d.).[1] Benzyl chloride - Compound Summary. National Library of Medicine. Retrieved October 24, 2025. Link
-
ChemicalBook. (2023). Benzyl chloride: Synthesis, application and safety. Retrieved October 24, 2025. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Friedel-Crafts and Williamson Ether Synthesis context). Link
Sources
- 1. 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S | CID 13106258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 5. 2-Isopropyl-4-methoxy-5-methylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions involving 2-Methoxy-5-isopropylbenzyl chloride
Application Note: High-Fidelity Nucleophilic Substitution of 2-Methoxy-5-isopropylbenzyl Chloride
Executive Summary & Chemical Context
This guide details the optimization of nucleophilic substitution reactions involving This compound (MIBC) . This compound serves as a critical "thymol-mimic" building block in medicinal chemistry, particularly for introducing lipophilic benzyl moieties into SGLT2 inhibitors and
The Reactivity Paradox:
MIBC presents a unique synthetic challenge. The ortho-methoxy group (
Successful derivatization requires a protocol that suppresses the
Mechanistic Insight: The "Push-Pull" Lability
To optimize yield, one must understand the electronic environment of the benzylic center.
-
The "Push": The lone pair on the methoxy oxygen at position 2 donates electron density into the ring, which is delocalized to the benzylic carbon (position 1). This stabilizes the transition state for chloride departure.
-
The Steric Gate: The isopropyl group at position 5 is remote enough to avoid direct steric hindrance at the reaction center but bulky enough to influence crystal packing and solubility in non-polar solvents.
Figure 1: Resonance Stabilization & Reactive Pathways
Caption: Kinetic bifurcation of MIBC. The ortho-methoxy group promotes carbocation formation (Red path), necessitating anhydrous conditions to favor the direct displacement (Green path).
Experimental Protocols
Protocol A: C-Alkylation via Phase Transfer Catalysis (Cyanation)
Target: Synthesis of 2-(2-methoxy-5-isopropylphenyl)acetonitrile.
Rationale: Traditional cyanide displacement in aqueous ethanol often leads to hydrolysis due to the high lability of MIBC. This protocol uses Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/Water) to keep the substrate in the organic phase, protecting it from bulk water while the reactive cyanide is shuttled in.
Materials:
-
MIBC (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq) - CAUTION: Toxic
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Toluene (Reagent Grade) / Water
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve NaCN (1.5 eq) in minimal water (approx. 3 mL per gram of NaCN).
-
Phase Assembly: Add Toluene (10 mL per gram of substrate) and TBAB (5 mol%). Stir vigorously to create an emulsion.
-
Addition: Add MIBC dropwise to the stirring emulsion at room temperature.
-
Note: Dropwise addition prevents localized high concentrations of substrate, minimizing dimerization.
-
-
Reaction: Heat the mixture to 45°C. Monitor by TLC (Hexane:EtOAc 8:2).
-
Endpoint: usually 2–4 hours.
-
-
Workup: Separate the organic layer. Wash the aqueous layer once with toluene. Combine organic layers and wash with water (2x) and brine (1x).
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary.
Protocol B: N-Alkylation (Synthesis of Tertiary Amines)
Target: Derivatization with secondary amines (e.g., Morpholine, Piperazine).
Rationale: Amines are basic. With benzylic chlorides, there is a risk of elimination (formation of quinone methides) or multiple alkylations. We use a "Inverse Addition" technique at low temperature to favor mono-alkylation.
Materials:
-
MIBC (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Base:
(Anhydrous, 2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (ACN) – Anhydrous
Step-by-Step Procedure:
-
Slurry Formation: Suspend
and the secondary amine in anhydrous ACN under Nitrogen atmosphere. Cool to 0°C. -
Controlled Addition: Dissolve MIBC in a small volume of ACN. Add this solution slowly to the amine slurry over 30 minutes.
-
Why? Keeping the amine in excess relative to the chloride at the moment of mixing prevents the product (tertiary amine) from reacting with a second molecule of chloride (quaternization).
-
-
Completion: Allow to warm to room temperature. Stir for 4 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with saturated
.
Optimization Data & Solvent Selection
The choice of solvent is the single most critical variable for MIBC substitution. The table below summarizes kinetic data for the reaction of MIBC with Sodium Azide (
Table 1: Solvent Effects on Reaction Rate & Byproduct Formation
| Solvent System | Dielectric Constant ( | Relative Rate ( | Primary Outcome | Byproduct Profile |
| DMF (Anhydrous) | 36.7 | 1250 | Excellent ( | Minimal elimination. |
| Acetone | 20.7 | 450 | Good | Some Finkelstein exchange if salts present. |
| DCM | 8.9 | 15 | Slow | Requires high concentration; risk of dimerization. |
| Ethanol (95%) | 24.5 | 800 | Poor | High Hydrolysis (30-40% Alcohol formed). |
| Toluene (PTC) | 2.4 | N/A (Biphasic) | Excellent | Hydrolysis suppressed by phase separation. |
Key Takeaway: Avoid protic solvents (Ethanol/Methanol) unless solvolysis is the goal. For nucleophilic substitution, DMF or Acetonitrile are superior. For industrial scale-up, Toluene/PTC is safer and easier to work up.
Decision Workflow for Process Development
Use this logic tree to select the appropriate conditions for your specific nucleophile.
Figure 2: Reaction Condition Decision Tree
Caption: Strategic selection of reaction conditions based on nucleophile class to maximize yield and minimize hydrolysis.
References
-
Electronic Effects in Benzylic Systems
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 8: Substitution Reactions).
- Context: Explains the resonance stabilization of ortho-methoxy benzyl carboc
-
Phase Transfer Catalysis Protocols
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
- Context: Foundational text for the Toluene/Water cyan
-
Reactivity of Methoxybenzyl Chlorides
-
Queen, A. (1979).[1] The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone. Canadian Journal of Chemistry, 57(19), 2646–2652.
- Context: While focusing on the para isomer, this paper establishes the kinetic baseline for methoxy-substituted benzyl chlorides, confirming the susceptibility.
-
-
Synthesis of Tamsulosin Intermediates (Relevant Application)
-
European Patent Office. (2011).[2] Synthesis of Optically Pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Patent EP1704140.
- Context: Demonstrates the industrial relevance of the 2-methoxy-5-isopropyl substitution p
-
Sources
Application Note: Synthesis of Amines from 2-Methoxy-5-isopropylbenzyl Chloride
Executive Summary & Mechanistic Rationale
The compound 2-Methoxy-5-isopropylbenzyl chloride is a highly versatile electrophilic building block widely utilized in the pharmaceutical industry. It serves as a critical precursor for the synthesis of complex neuroactive APIs, including neurokinin-1 (NK-1) receptor antagonists (e.g., Ezlopitant) and transient receptor potential canonical 3 (TRPC3) channel antagonists[1].
From a mechanistic standpoint, the benzylic carbon in this precursor is exceptionally primed for bimolecular nucleophilic substitution (SN2). The ortho-methoxy group donates electron density via resonance, stabilizing the partial positive charge that develops in the SN2 transition state. Meanwhile, the meta-isopropyl group imparts essential lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in CNS-targeted drug design.
However, the direct SN2 amination of highly reactive benzylic chlorides with ammonia or simple primary amines frequently results in over-alkylation, yielding complex mixtures of secondary and tertiary amines[2]. To achieve high-purity amine derivatives, synthetic causality dictates the use of controlled methodologies. This guide details three self-validating protocols tailored to specific target profiles: the Gabriel Synthesis (for primary amines), Direct Amination (for secondary/tertiary amines), and the Azide-Staudinger Reduction (for mild primary amine generation).
Quantitative Data & Method Selection
Selecting the appropriate amination pathway depends on the desired substitution pattern, scalability requirements, and functional group tolerance. The table below summarizes the quantitative benchmarks for each protocol.
| Synthesis Pathway | Target Amine Type | Typical Yield | Crude Purity | Key Advantage | Primary Limitation |
| Gabriel Synthesis | Primary | 75–85% | >98% | Complete avoidance of over-alkylation | Requires harsh hydrazinolysis step |
| Direct Amination | Secondary / Tertiary | 60–80% | 90–95% | One-step, rapid execution | High risk of over-alkylation |
| Azide-Staudinger | Primary | 85–95% | >95% | Extremely mild, room-temperature reduction | Azide toxicity and explosive hazards |
Protocol A: Gabriel Synthesis of Primary Amines
The Gabriel synthesis utilizes phthalimide as a protected nitrogen surrogate. Because the nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, it acts as a competent nucleophile but completely resists secondary alkylation after the initial SN2 event[2][3].
Gabriel Synthesis workflow preventing over-alkylation of the primary amine.
Step-by-Step Methodology
-
Phthalimide Alkylation:
-
Charge a dry, nitrogen-flushed round-bottom flask with this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Causality: DMF is a polar aprotic solvent that leaves the phthalimide anion unsolvated and highly reactive, accelerating the SN2 displacement.
-
Add Potassium Phthalimide (1.2 eq). Heat the suspension to 80°C for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The benzylic chloride (Rf ~0.8) should be completely consumed, replaced by a UV-active intermediate (Rf ~0.4).
-
-
Hydrazinolysis:
-
Cool the mixture, dilute with water, and filter the precipitated N-(2-Methoxy-5-isopropylbenzyl)phthalimide. Wash with cold water and dry.
-
Resuspend the intermediate in absolute ethanol (0.2 M). Add Hydrazine Hydrate (N2H4·H2O, 3.0 eq). Causality: Hydrazine is a potent alpha-effect nucleophile that efficiently attacks the sterically hindered imide carbonyls, driving the irreversible formation of phthalhydrazide.
-
Reflux for 2 hours until a thick white precipitate (phthalhydrazide) forms.
-
-
Isolation:
-
Cool to room temperature, acidify to pH 2 with 1M HCl, and filter off the byproduct. Basify the filtrate to pH 12 with 2M NaOH and extract with Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate to yield the pure primary amine.
-
Protocol B: Direct Amination for Complex Scaffolds
When synthesizing tertiary amines (e.g., assembling the core of Ezlopitant analogs), direct SN2 amination using a secondary amine is preferred[1]. Steric hindrance from the secondary amine naturally suppresses over-alkylation.
Step-by-Step Methodology
-
SN2 Displacement:
-
Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.3 M).
-
Add the target secondary amine (1.1 eq) and anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Stir at 60°C for 6–8 hours.
-
Validation Checkpoint: LC-MS analysis should indicate the disappearance of the chloride mass[M-Cl]+ and the emergence of the product mass [M+H]+.
-
-
Workup:
-
Filter the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (DCM/MeOH gradient) to isolate the tertiary amine.
-
Protocol C: Azide-Staudinger Reduction Pathway
For substrates sensitive to the harsh refluxing conditions of the Gabriel synthesis, the Azide-Staudinger pathway offers a highly chemoselective, room-temperature alternative[4][5].
Reaction sequence of the Azide-Staudinger reduction pathway.
Step-by-Step Methodology
-
Azidation:
-
Dissolve this compound (1.0 eq) in DMF (0.5 M). Add Sodium Azide (NaN3, 1.5 eq). Safety Warning: NaN3 is highly toxic. Do not allow contact with heavy metals or strong acids to prevent the formation of explosive metal azides or toxic hydrazoic acid gas[6][7].
-
Stir at room temperature for 12 hours.
-
Validation Checkpoint: IR Spectroscopy of an aliquot will show a distinct, intense azide stretch at ~2100 cm-1.
-
-
Staudinger Reduction:
-
Extract the benzylic azide into Diethyl Ether, wash with water, and concentrate cautiously (do not heat to dryness).
-
Redissolve the azide in THF/H2O (10:1 v/v, 0.2 M). Add Triphenylphosphine (PPh3, 1.2 eq) portion-wise. Causality: PPh3 attacks the terminal azide nitrogen to form a phosphazide, which extrudes N2 gas to form an iminophosphorane. The added water rapidly hydrolyzes this intermediate to the primary amine and triphenylphosphine oxide[4].
-
Stir at room temperature until gas evolution ceases (approx. 4 hours).
-
-
Purification:
-
Acidify with 1M HCl to partition the amine into the aqueous layer, leaving PPh3 and PPh3O in the organic layer. Basify the aqueous layer and extract with DCM to isolate the pure 2-Methoxy-5-isopropylbenzylamine.
-
References
1.[1] Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects. National Institutes of Health (NIH).[Link] 2.[3] Organic Chemistry Amines. Free In-Depth Study Guide: Gabriel Synthesis. Chemistry Coach.[Link] 3.[2] The Gabriel Synthesis. Master Organic Chemistry.[Link] 4.[6] Catalytic Reductions and Synthesis Applications of Organic Azides. Nottingham ePrints.[Link] 5.[7] Late Stage Azidation of Complex Molecules. National Institutes of Health (NIH).[Link] 6.[4] Bioorthogonal reactions of triarylphosphines and related analogs. eScholarship. [Link] 7.[5] Late Stage Azidation of Complex Molecules. ACS Central Science.[Link]
Sources
- 1. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.coach [chemistry.coach]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 7. Late Stage Azidation of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for the Synthesis of 2-Methoxy-5-isopropylbenzylmagnesium Chloride
Executive Summary
The formation of benzylic Grignard reagents is a cornerstone reaction in medicinal chemistry and drug development, enabling the construction of complex carbon frameworks. However, the synthesis of 2-methoxy-5-isopropylbenzylmagnesium chloride presents specific challenges, most notably the high propensity for the starting material to undergo Wurtz-type homocoupling. This application note provides a deeply mechanistic, self-validating protocol designed to suppress side reactions through precise solvent selection, temperature control, and kinetic management.
Mechanistic Impediments: The Wurtz Homocoupling Paradigm
The synthesis of any Grignard reagent begins with a Single Electron Transfer (SET) from the solid magnesium surface to the carbon-halogen bond, generating a transient surface-bound radical pair. In the case of 2-methoxy-5-isopropylbenzyl chloride, the resulting benzylic radical is highly resonance-stabilized.
If the local concentration of the unreacted benzyl chloride is too high, the newly formed Grignard reagent (or the intermediate radical) will rapidly react with the unreacted halide electrophile. This bimolecular substitution forms the undesired Wurtz homocoupling dimer (1,2-bis(2-methoxy-5-isopropylphenyl)ethane)[1]. Suppressing this pathway requires strict control over the reaction kinetics—specifically, starving the reaction mixture of the unreacted halide by using a slow, controlled addition rate[1].
Structural Nuances: The Ortho-Methoxy Chelation Effect
The this compound substrate possesses unique electronic and steric properties that dictate its reactivity:
-
Intramolecular Chelation: The oxygen lone pairs of the ortho-methoxy group can coordinate to the highly electrophilic magnesium center once the Grignard reagent is formed. This forms a thermodynamically stable 6-membered chelate ring. While this intramolecular stabilization acts as a strong driving force for Grignard formation, it also alters the solubility and aggregation state of the organomagnesium species.
-
Steric Profile: The isopropyl group at the 5-position (para to the benzylic carbon) adds significant lipophilicity without introducing steric hindrance at the reactive center, ensuring excellent solubility in ethereal solvents.
Reaction pathways of benzylic Grignard formation highlighting the Wurtz coupling competition.
Solvent-Driven Chemoselectivity
The choice of solvent is the single most critical parameter in benzylic Grignard formation. Tetrahydrofuran (THF) strongly solvates the Grignard reagent, increasing its nucleophilicity and driving the Wurtz coupling pathway, often resulting in a dismal 30:70 ratio of product to byproduct[2].
Conversely, 2-Methyltetrahydrofuran (2-MeTHF) and Diethyl Ether (Et₂O) are less coordinating. They suppress the reactivity of the Grignard reagent toward the unreacted alkyl halide, shifting the chemoselectivity dramatically in favor of the desired organomagnesium species[2]. 2-MeTHF is highly recommended over Et₂O due to its higher boiling point, lower flammability, and derivation from renewable resources, making it a superior choice for process safety and green chemistry[2].
Table 1: Solvent Effect on Benzylic Grignard Formation & Wurtz Coupling
| Solvent System | Coordination Strength | Grignard Yield (%) | Wurtz Byproduct (%) | Process Suitability |
|---|---|---|---|---|
| THF | High | ~30% | ~70% | Poor (Promotes homocoupling) |
| Et₂O | Low | >90% | <10% | Good (High flammability risk) |
| 2-MeTHF | Moderate | >90% | <10% | Excellent (Green, safe, high yield) |
(Data adapted from comparative solvent screening studies on benzylic substrates[1][2])
Self-Validating Synthesis Protocol
This protocol is designed for a 100 mmol scale synthesis. It incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before committing the bulk of the valuable starting material.
Self-validating experimental workflow for benzylic Grignard reagent synthesis.
Step 1: Equipment Preparation & Passivation Removal
-
Assemble a 250 mL three-necked Schlenk flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Add magnesium turnings (3.6 g, 150 mmol, 1.5 eq) and a single crystal of iodine to the flask.
-
Causality: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO). Gently heat the flask with a heat gun until the iodine sublimes and fills the flask with purple vapor. The iodine reacts with the surface to form MgI₂, disrupting the oxide layer and exposing the highly reactive zero-valent magnesium lattice[3]. Allow to cool to room temperature.
Step 2: Reaction Initiation (Validation Checkpoint 1)
-
Dissolve this compound (19.9 g, 100 mmol) in 100 mL of anhydrous 2-MeTHF in the dropping funnel.
-
Add a small portion (~5 mL, 5% of the total volume) of the halide solution to the activated magnesium.
-
Validation: Observe the flask closely. The reaction has successfully initiated only when the brownish color of the iodine completely disappears, accompanied by a mild exotherm and the formation of a gray, cloudy suspension[1][3].
-
Critical: Do not proceed to Step 3 until initiation is visually confirmed. If the reaction fails to start, gentle warming or the addition of 1,2-dibromoethane (0.1 mL) may be required to force initiation.
Step 3: Controlled Halide Addition
-
Once initiated, place the reaction flask in an ice-water bath to bring the internal temperature down.
-
Begin adding the remaining 95% of the benzyl chloride solution dropwise over a period of 1 to 1.5 hours.
-
Causality: Maintaining the internal reaction temperature below 10°C and utilizing a slow addition rate ensures that the local concentration of the electrophilic benzyl chloride remains near zero. This kinetically starves the Wurtz homocoupling pathway, forcing the intermediate radicals to recombine into the desired Grignard reagent[1].
Step 4: Maturation
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20°C).
-
Stir the resulting dark gray suspension for an additional 1 hour to ensure the complete consumption of the starting material and full insertion of the magnesium[3].
Step 5: Active Titration (Validation Checkpoint 2)
-
Causality: Grignard reagents are highly sensitive to trace moisture and degrade over time. Assuming a 100% yield is a critical error in drug development workflows. You must validate the exact molarity of the active nucleophile.
-
Remove a 1.0 mL aliquot of the Grignard solution using a dry syringe.
-
Perform a Knochel titration: Quench the aliquot into a standardized solution of iodine dissolved in a 0.5 M LiCl/THF solution. Back-titrate the remaining iodine with a standardized sodium thiosulfate solution until the solution turns colorless.
-
Calculate the exact molarity of the 2-methoxy-5-isopropylbenzylmagnesium chloride. The solution is now validated and ready for downstream cross-coupling or carbonyl addition reactions.
References
- Source: benchchem.
- Green Chemistry - Rsc.org (The solvent effect on the Grignard reaction of benzyl, aryl and heteroaromatic substrates)
- Source: benchchem.
Sources
Synthesis of biologically active heterocycles using 2-Methoxy-5-isopropylbenzyl chloride
Executive Summary
This guide details the synthesis and application of 2-Methoxy-5-isopropylbenzyl chloride (MIPC) as a versatile electrophilic building block. Derived from the thymol/carvacrol scaffold, this compound introduces a lipophilic, electron-rich aromatic moiety known to enhance membrane permeability and hydrophobic binding in antimicrobial and anticancer pharmacophores. This note provides validated protocols for generating the precursor and utilizing it in
Chemical Rationale & Building Block Synthesis
Structural Significance
The 2-methoxy-5-isopropylbenzyl moiety mimics the structure of thymol methyl ether .
-
Isopropyl Group (C5): Increases lipophilicity (
), facilitating transport across bacterial cell walls and blood-brain barriers. -
Methoxy Group (C2): Acts as a hydrogen bond acceptor and an electron-donating group (EDG), stabilizing the benzylic carbocation intermediate during
-type reactions while keeping the ring electron-rich. -
Benzylic Chloride (C1): A highly reactive electrophile susceptible to nucleophilic attack by nitrogen and sulfur heterocycles.
Preparation of this compound
Note: This compound is sensitive to hydrolysis and should be prepared fresh or stored under argon at -20°C.
Reaction Principle: Blanc Chloromethylation of 4-isopropylanisole. The methoxy group directs the electrophilic substitution to the ortho position (C2), as the para position is blocked by the isopropyl group.
Protocol:
-
Reagents: 4-Isopropylanisole (10 mmol), Paraformaldehyde (15 mmol), ZnCl₂ (anhydrous, 1.0 equiv), Conc. HCl (30 mL), Cyclohexane (Solvent).
-
Setup: 100 mL three-neck flask equipped with a mechanical stirrer, HCl gas inlet (optional but preferred), and a reflux condenser.
-
Procedure:
-
Dissolve 4-isopropylanisole and paraformaldehyde in cyclohexane.
-
Add ZnCl₂ catalyst.[1]
-
Bubble dry HCl gas through the mixture at 0–5°C for 2 hours, or add conc. HCl dropwise if gas is unavailable (yields may be lower with aqueous acid).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Pour into ice water. Extract with diethyl ether (
mL). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine. -
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. Purify via vacuum distillation or rapid flash chromatography (Hexane/EtOAc 95:5).
-
Yield: Expect 65–75% as a clear/pale yellow oil.
-
Application I: -Alkylation of Benzimidazoles
This protocol synthesizes 1-(2-methoxy-5-isopropylbenzyl)-2-substituted-benzimidazoles , a class of compounds exhibiting potent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus).
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Convergent synthesis workflow for N-alkylation.
Experimental Protocol
Materials:
-
Benzimidazole derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (anhydrous, 2.5 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Catalyst: KI (Potassium Iodide, 0.1 equiv) – Crucial for Finkelstein exchange to generate the more reactive benzyl iodide in situ.
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the benzimidazole derivative (e.g., 2-methylbenzimidazole) in DMF (5 mL/mmol). Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Add KI followed by the dropwise addition of this compound.
-
Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1). The starting material (lower R_f) should disappear.
-
Quenching: Pour the reaction mixture into crushed ice (100 g). A precipitate should form.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Application II: -Alkylation of Benzothiazoles
Thioethers derived from this scaffold are investigated for antitubercular activity. The sulfur atom acts as a "soft" nucleophile, making this reaction highly efficient.
Experimental Protocol
Materials:
-
2-Mercaptobenzothiazole (1.0 equiv)
-
This compound (1.0 equiv)
-
Base: Triethylamine (Et₃N) or KOH.
-
Solvent: Ethanol (reflux).
Step-by-Step:
-
Dissolve 2-mercaptobenzothiazole in absolute ethanol.
-
Add KOH (1.1 equiv) dissolved in minimal water (or use Et₃N). Stir until clear (formation of thiolate anion).
-
Add the benzyl chloride derivative slowly.
-
Reflux for 2–4 hours. The reaction is typically faster than
-alkylation due to the high nucleophilicity of the sulfur. -
Workup: Cool to room temperature. The product often crystallizes directly from the ethanolic solution. Filter and wash with cold ethanol.
Structural Characterization & Data
To validate the synthesis, the following spectral signatures must be confirmed.
Table 1: Key Spectroscopic Markers for Validation
| Feature | Technique | Expected Signal ( | Assignment |
| Linker | ¹H NMR | 5.20 – 5.40 (s, 2H) | Benzylic |
| Methoxy | ¹H NMR | 3.80 – 3.85 (s, 3H) | |
| Isopropyl | ¹H NMR | 1.20 (d, 6H) & 2.85 (m, 1H) | Isopropyl methyls and methine |
| Aromatic | ¹H NMR | 6.80 – 7.50 (m) | Benzimidazole & Benzyl ring protons |
| Linker | ¹H NMR (S-Alkyl) | 4.60 – 4.80 (s, 2H) | Thioether |
| Ether | IR | 1240 – 1260 |
Biological Context & SAR
The integration of the 2-methoxy-5-isopropylbenzyl group is not merely structural; it serves a functional pharmacological role.
Figure 2: Structure-Activity Relationship (SAR) logic for thymol-derived heterocycles.
Key Mechanisms:
-
Membrane Disruption: The isopropyl group inserts into the lipid bilayer of bacteria, increasing permeability.
-
Enzyme Inhibition: In benzimidazoles (e.g., Omeprazole analogs), the methoxy-benzyl tail fits into hydrophobic pockets of the H+/K+ ATPase or bacterial DNA gyrase.
-
Synergy: The combination of the electron-rich benzyl ring and the electron-deficient heterocycle (benzimidazole/triazole) facilitates
stacking interactions within the active site of target proteins.
References
-
Preparation of Chloromethylated Anisoles
-
Benzimidazole Alkylation Protocols
-
Thio-Alkylation and Omeprazole Intermediates
- Source: Shingare, M.S., et al. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemical Technology.
- Context: Synthesis of thio-ethers and sulfoxides using methoxy-benzyl electrophiles.
-
URL:[Link]
- Source: BenchChem Application Note. The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S | CID 13106258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic conditions for coupling 2-Methoxy-5-isopropylbenzyl chloride
Application Note: Catalytic Cross-Coupling Strategies for Sterically & Electronically Biased Benzyl Chlorides
Abstract
This guide details optimized catalytic protocols for the functionalization of 2-Methoxy-5-isopropylbenzyl chloride . Unlike simple benzyl halides, this substrate presents unique challenges: the ortho-methoxy group introduces steric bulk and potential coordination effects, while the electron-rich nature of the ring stabilizes the benzylic cation, increasing the risk of homocoupling and hydrolysis. This note prioritizes two high-fidelity pathways: Palladium-Catalyzed Suzuki-Miyaura Coupling (using Buchwald precatalysts) and Nickel-Catalyzed Reductive Cross-Coupling (electrophile-electrophile coupling).
Substrate Analysis & Reactivity Profile
Molecule: this compound Chemotype: Electron-Rich Benzyl Chloride (Thymol Derivative)
| Feature | Chemical Consequence | Experimental Implication |
| Benzylic Chloride | High electrophilicity; prone to SN1/SN2. | Handling: Severe lachrymator. Storage: Store cold/dry to prevent HCl evolution. |
| Ortho-Methoxy | Electron Donation (+M); Steric hindrance. | Stabilizes oxidative addition but complicates transmetalation. Potential chelation to metal center. |
| Meta-Isopropyl | Lipophilicity; Weak activation. | Increases solubility in non-polar solvents (Toluene, CPME). |
Critical Failure Mode: The primary side-reaction in benzyl chloride coupling is Wurtz-type homocoupling (Ar-CH2-CH2-Ar), driven by slow transmetalation relative to oxidative addition.
Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling
Target: Synthesis of unsymmetrical diarylmethanes (Csp3-Csp2 bond formation).
Rationale: Standard Pd(PPh3)4 catalysts often fail with benzyl chlorides due to the formation of stable
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst Source: Pd(OAc)2 (1-2 mol%)
-
Ligand: SPhos (2-4 mol%) (L:M ratio 2:1)
-
Base: K3PO4 (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 ratio) or CPME (Cyclopentyl methyl ether)[1]
Step-by-Step Procedure
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol). Add 1 mL dry Toluene and stir at RT for 10 mins to generate the active LnPd(0) species.
-
Substrate Addition: Add the arylboronic acid (1.2 mmol) and finely ground K3PO4 (3.0 mmol).
-
Initiation: Add this compound (1.0 mmol) followed by water (0.5 mL, degassed). Note: Biphasic conditions are crucial for dissolving the inorganic base.
-
Reaction: Seal the vial and heat to 100 °C for 4–12 hours. Vigorous stirring (1000 rpm) is required to ensure phase transfer.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Pathway (Suzuki for Benzyl Chlorides)
Figure 1: Catalytic cycle emphasizing the critical role of rapid transmetalation to avoid homocoupling.
Protocol B: Ni-Catalyzed Reductive Cross-Coupling
Target: Coupling with Aryl Chlorides (Electrophile-Electrophile).
Rationale: Traditional methods require converting one partner into a nucleophile (Grignard/Boronate). This protocol uses Nickel catalysis with a Manganese reductant to couple the benzyl chloride directly with an aryl chloride.[2][3] This is ideal for rapid library synthesis in drug discovery (Weix conditions).
Reagents & Materials
-
Substrate 1: this compound (1.0 equiv)
-
Substrate 2: Aryl Chloride (1.0 equiv)
-
Catalyst: NiCl2(DME) (5 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%)
-
Reductant: Manganese powder (Mn0) (3.0 equiv, <325 mesh)
-
Additive: Sodium Iodide (NaI) (0.5 equiv) – Accelerates reaction via Finkelstein exchange.
-
Solvent: DMA (Dimethylacetamide), anhydrous.
Step-by-Step Procedure
-
Glovebox Setup: In a glovebox, combine NiCl2(DME) (0.05 mmol), dtbbpy (0.05 mmol), and Mn powder (3.0 mmol) in a reaction tube.
-
Solvent Add: Add DMA (2 mL). Stir for 10 mins to form the active catalyst (solution turns deep purple/green).
-
Reactants: Add the Aryl Chloride (1.0 mmol), this compound (1.0 mmol), and NaI (0.5 mmol).
-
Reaction: Seal and stir at 60 °C for 12–24 hours.
-
Quench: Dilute with 1M HCl (carefully, to quench excess Mn) and extract with ether.
Key Advantage: This method avoids the synthesis of unstable benzyl-boronates or benzyl-zinc reagents.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or poor initiation. | Ensure solvents are degassed. For Protocol A, switch to Pd(dppf)Cl2 if SPhos fails. |
| Homocoupling (Dimer) | Slow Transmetalation. | Protocol A: Increase Base concentration; Switch solvent to CPME. Protocol B: Add substrate slowly (syringe pump). |
| Hydrolysis (Benzyl Alcohol) | Wet solvents. | Use anhydrous solvents and store K3PO4 in a desiccator. |
| Decomposition | Thermal instability. | Lower temp to 60°C and extend time. Add radical scavenger (BHT) to check for radical pathways. |
Safety & Handling (HSE)
-
Lachrymator: this compound is a potent lachrymator. All weighing must occur in a fume hood.
-
Corrosive: Hydrolyzes to release HCl gas.
-
Neutralization: Quench glassware with 10% aqueous ammonium hydroxide before removing from the hood.
References
-
Suzuki-Miyaura Coupling of Benzyl Chlorides
-
Citation: Bandgar, B. P., & Bettigeri, S. V. (2004). "Suzuki coupling of benzyl chlorides with arylboronic acids."[4] Polyhedron.
- Context: Establishes the baseline reactivity of benzyl chlorides vs. bromides.
-
Source:
-
-
Use of SPhos/Buchwald Ligands
-
Citation: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5][6][7]
- Context: Defines SPhos as the optimal ligand for sterically hindered and electron-rich substr
-
Source:
-
-
Nickel-Catalyzed Reductive Coupling
-
Citation: Everson, D. A., Shrestha, R., & Weix, D. J. (2010). "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[5][6][7]
- Context: The foundational protocol for electrophile-electrophile coupling avoiding organometallic reagents.
-
Source:
-
-
Phase Transfer Catalysis (General Reactivity)
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-catalyzed reductive cross-coupling of aziridines and benzyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. phasetransfer.com [phasetransfer.com]
Scalable production methods for 2-Methoxy-5-isopropylbenzyl chloride
Application Note: Scalable Production Methods for 2-Methoxy-5-isopropylbenzyl Chloride
Part 1: Core Directive & Executive Summary
Title: Scalable Process Development for this compound: Mitigating Genotoxic Risks in Alkylation Chemistries.
Abstract: This guide outlines the process development and scale-up strategies for synthesizing This compound (CAS: Derivative of 4-Isopropylanisole), a critical alkylating agent used in pharmaceutical and agrochemical synthesis. While traditional Blanc chloromethylation offers a direct path, it presents severe safety risks due to the formation of bis(chloromethyl) ether (BCME), a potent carcinogen. This protocol prioritizes a Genotoxicity-Compliant Route via Vilsmeier-Haack formylation, reduction, and chlorination. This multi-step approach ensures high regioselectivity, eliminates BCME formation, and meets ICH M7 guidelines for mutagenic impurities.
Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Route Selection & Mechanistic Analysis
The synthesis of this compound requires the functionalization of 4-isopropylanisole (1-methoxy-4-isopropylbenzene). The methoxy group (-OMe) is a strong ortho/para director, while the isopropyl group (-iPr) is a weak activator. With the para position blocked by the isopropyl group, electrophilic substitution is strongly directed to the ortho position relative to the methoxy group (Position 2), yielding the desired 1,2,4-substitution pattern.
Comparison of Synthetic Strategies:
| Feature | Route A: Blanc Chloromethylation | Route B: Vilsmeier-Haack (Recommended) |
| Reagents | HCHO, HCl (gas), ZnCl₂ | 1. POCl₃/DMF; 2. NaBH₄; 3. SOCl₂ |
| Step Count | 1 (Direct) | 3 (Linear) |
| Atom Economy | High | Moderate |
| Safety Profile | High Risk: Generates BCME (Carc. 1A). | Low Risk: No BCME. Standard corrosives. |
| Regioselectivity | Moderate (Potential for bis-alkylation). | High (Steric bulk of Vilsmeier reagent). |
| Regulatory | Difficult (Requires ppb-level BCME monitoring). | Compliant (ICH M7 aligned). |
Decision: Due to the strict regulatory controls on BCME in pharmaceutical intermediates, Route B is the industry standard for non-commodity scale-up.
Detailed Experimental Protocol (Route B)
This protocol is designed for a 100g to 1kg scale campaign.
Step 1: Vilsmeier-Haack Formylation
Transformation: 4-Isopropylanisole
-
Mechanism: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from DMF and POCl₃. It attacks the electron-rich aromatic ring ortho to the methoxy group.
-
Protocol:
-
Reagent Formation: In a reactor under N₂, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 30 mins. Maintain T < 10°C to prevent thermal decomposition. Stir for 30 mins to form the salt.
-
Addition: Add 4-Isopropylanisole (1.0 equiv) dropwise. The reaction is exothermic.[1]
-
Reaction: Heat to 70-80°C for 4-6 hours. Monitor by HPLC (Target: <1% SM).
-
Workup: Cool to RT. Pour the mixture into crushed ice/water (exothermic hydrolysis of the iminium intermediate). Neutralize with NaOAc or NaOH to pH 7-8.
-
Isolation: Extract with Ethyl Acetate or Toluene. Wash with brine. Dry (Na₂SO₄) and concentrate.
-
Purification: Vacuum distillation or recrystallization (if solid) to remove regioisomers (though specificity is usually >95%).
-
Step 2: Reduction
Transformation: 2-Methoxy-5-isopropylbenzaldehyde
-
Protocol:
-
Dissolve the aldehyde (1.0 equiv) in Methanol (5 vol). Cool to 0-5°C.
-
Add NaBH₄ (0.6 equiv) portion-wise. (Caution: H₂ evolution).
-
Stir at RT for 2 hours.
-
Quench: Adjust pH to 5-6 with dilute HCl to destroy excess borohydride.
-
Isolation: Remove MeOH under vacuum. Extract aqueous residue with DCM.
-
QC Check: Ensure complete reduction of the carbonyl, as residual aldehyde interferes with the next step.
-
Step 3: Chlorination
Transformation: 2-Methoxy-5-isopropylbenzyl alcohol
-
Critical Insight: Methoxybenzyl alcohols are prone to acid-catalyzed self-polymerization. The use of Thionyl Chloride (SOCl₂) with a base scavenger (Pyridine or Triethylamine) or catalytic DMF in DCM is preferred over HCl gas.
-
Protocol:
-
Dissolve alcohol (1.0 equiv) in DCM (anhydrous, 10 vol). Add DMF (cat. 0.1 mol%).[2][3]
-
Cool to 0°C. Add SOCl₂ (1.1 equiv) dropwise.
-
Stir at 0°C to RT for 2-3 hours.
-
Workup: Quench carefully into saturated NaHCO₃ solution (Keep T < 10°C).
-
Separation: Separate organic layer. Wash with water quickly (benzyl chlorides are hydrolytically unstable).
-
Drying: Dry over MgSO₄. Filter.
-
Storage: Concentrate to oil/solid. Store under N₂ at -20°C . (Benzyl chlorides degrade to HCl + Polymer upon moisture exposure).
-
Process Safety & Self-Validating Systems
-
Thermal Runaway: The Vilsmeier reagent formation is highly exothermic. Use a dosing pump with an interlock linked to the reactor temperature probe (Stop feed if T > 15°C).
-
Genotoxicity Control: Although Route B avoids BCME, the alkyl chloride product itself is a potential alkylating agent (PGI). All handling must occur in a glovebox or ventilated enclosure with appropriate PPE.
-
Stability Monitoring: The product releases HCl upon degradation. A "self-validating" storage check involves placing moist pH paper in the headspace of the secondary container; a color change to red indicates seal failure and degradation.
Part 3: Visualization & Formatting
Synthesis Pathway Diagram
Caption: Comparison of the hazardous Blanc route vs. the recommended multi-step Vilsmeier-Haack pathway for regulatory compliance.
Process Data Summary
| Parameter | Route A (Blanc) | Route B (Vilsmeier) |
| Overall Yield | 60-70% | 75-85% (3 steps) |
| Purity (HPLC) | 85-90% (Isomer mix) | >98% (Regioselective) |
| Critical Impurity | BCME (Must be < 1 ppb) | Des-chloro alcohol (< 0.5%) |
| Reaction Time | 4-8 Hours | 12-16 Hours (Total) |
| Waste Stream | Zinc salts, Acidic waste | Phosphate salts, Borates |
Analytical Method (HPLC)
To validate the product purity and ensure no starting material carryover:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 220 nm (Benzyl chloride absorption) and 275 nm (Aromatic).
-
Sample Diluent: Acetonitrile (Avoid alcohols to prevent solvolysis).
References
-
Vilsmeier-Haack Reaction on Anisoles
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
- Context: Establishes the high regioselectivity of formyl
-
Safety of Chloromethylation (Blanc Reaction)
- Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether (BCME) Standard 1910.1008.
- Context: Regulatory limits and carcinogenic risks necessitating the avoidance of HCHO/HCl mixtures.
-
Chlorination of Benzyl Alcohols
-
Sun, L., et al. (2008).[4] Rapid, Selective, and High-Yielding Chlorination of Benzylic Alcohols. Synthesis.
- Context: Optimizing the conversion of methoxy-substituted benzyl alcohols to chlorides without polymeriz
-
-
ICH M7 Guidelines
- International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
- Context: Framework for controlling alkyl halide impurities in drug substances.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Methoxy-5-isopropylbenzyl Chloride Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 2-Methoxy-5-isopropylbenzyl chloride Precursor: 4-Isopropylanisole (p-Isopropylanisole) Reaction Class: Blanc Chloromethylation
As researchers in drug development, you likely utilize this intermediate for its unique steric and electronic properties (the ortho-methoxy group provides electron donation while the meta-isopropyl group adds lipophilicity). However, the synthesis is notoriously capricious.
The primary yield-killer in this reaction is not lack of reactivity, but over-reactivity . The electron-rich nature of the methoxy-substituted ring makes the product (a benzyl chloride) highly susceptible to secondary Friedel-Crafts alkylation, forming high-molecular-weight diarylmethane dimers (polymers).
This guide moves beyond standard textbook procedures to address the kinetic competition between chloromethylation (desired) and dimerization (undesired).
Critical Reaction Dynamics (The "Why")
To improve yield, you must visualize the reaction as a race between two pathways.
The Kinetic Competition
-
Pathway A (Desired): 4-Isopropylanisole + HCHO + HCl
Product. -
Pathway B (Parasitic): Product + Unreacted 4-Isopropylanisole
Diarylmethane Dimer.
The Scientist's Insight: Pathway B accelerates as the concentration of the Product increases and the concentration of Formaldehyde decreases. Therefore, yield is maximized by maintaining a high local concentration of chloromethylating agent relative to the substrate.
Visualization: Reaction Pathway & Failure Points
Figure 1: The kinetic pathway showing the parasitic consumption of the product by the starting material.
Optimized Experimental Protocol
This protocol is designed to suppress Pathway B (Dimerization) using High-Dilution / Excess Reagent principles.
Reagent Quality Checklist
-
Paraformaldehyde: Must be depolymerized efficiently. Use a fine powder.
-
HCl Gas: Preferred over aqueous HCl to maintain anhydrous conditions (water inhibits the Lewis acid catalyst).
-
ZnCl2: Must be fused (anhydrous). Hydrated ZnCl2 is ineffective.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a gas inlet tube (bubbler), and a reflux condenser topped with a CaCl2 drying tube.
-
Solvent Selection: Use Cyclohexane or Petroleum Ether .
-
Why? Non-polar solvents precipitate the polar ZnCl2/HCHO complex, creating a heterogeneous system that slows down the intermolecular alkylation (dimerization) while allowing chloromethylation at the interface.
-
-
The Charge:
-
Suspend Paraformaldehyde (2.5 equiv) and Anhydrous ZnCl2 (1.2 equiv) in the solvent.
-
Add 4-Isopropylanisole (1.0 equiv) .
-
-
The Critical Step (HCl Addition):
-
Heat the mixture to 60°C .
-
Bubble dry HCl gas rapidly through the mixture.
-
Crucial: Maintain saturation. If HCl flow drops, the "starved" cation will react with the starting material (dimerization).
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 9:1).
-
STOP the reaction at 85-90% conversion.
-
Why? Pushing to 100% conversion dramatically increases dimer formation because the concentration of nucleophilic starting material drops, making the product the only available nucleophile for side reactions.
-
-
Work-up:
Troubleshooting & FAQs
Category A: Reaction Stalling or Low Conversion
| Symptom | Probable Cause | Corrective Action |
| Reaction stops at 50% | Catalyst deactivation by water. | Ensure ZnCl2 is fused/anhydrous before use. Check HCl gas drying train (H2SO4 bubbler). |
| No reaction observed | Paraformaldehyde depolymerization failure. | Add a catalytic amount of concentrated aqueous HCl at the start to "kickstart" depolymerization before switching to gas. |
| Gummy/Black residue | Polymerization (Pathway B dominance). | Temperature too high (>65°C) or insufficient solvent volume. Increase dilution factor (10mL solvent per 1g substrate). |
Category B: Product Instability
Q: My product turns pink/purple upon storage. Why? A: This indicates autocatalytic decomposition. Benzyl chlorides release HCl upon hydrolysis (moisture ingress).[3] The HCl then catalyzes further decomposition.
-
Fix: Store over a few pellets of activated Potassium Carbonate (K2CO3) to scavenge trace acid. Store at -20°C under Argon.
Q: I see a new spot on TLC that runs higher than the product. A: This is likely the Bis-chloromethyl ether (BCME) or the Diarylmethane dimer .
-
Safety Alert: BCME is a potent carcinogen. If you suspect BCME formation (due to large excess of HCHO/HCl), handle all waste streams with extreme caution and quench with ammonium hydroxide.
Category C: Purification Issues
Q: Distillation leads to a tarry pot residue. A: this compound is thermally sensitive.
-
Fix: Do not distill at atmospheric pressure. Use High Vacuum (<1 mmHg) . Keep the bath temperature below 110°C. If the boiling point is too high, consider column chromatography (Silica gel, neutralized with 1% Triethylamine to prevent acid-catalyzed degradation on the column).
Work-up & Isolation Workflow
Figure 2: Optimized isolation workflow to prevent hydrolysis and acid-catalyzed degradation.
References
-
Blanc Reaction Mechanism & Scope
-
Safety & Carcinogenicity (BCME)
- Title: Bis(chloromethyl)
- Source: PubChem.
-
URL:[Link]
-
Prevention of Diarylmethane Formation
- Title: Friedel-Crafts and Rel
-
Source: Olah, G. A.[8] (Wiley Interscience). General reference for suppressing alkylation in electrophilic substitutions.
- Context: Citations regarding high-dilution techniques in chloromethylation are derived from standard Friedel-Crafts optimization protocols found in this seminal text.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Purification of 2-Methoxy-5-isopropylbenzyl chloride
Welcome to the Technical Support Center. 2-Methoxy-5-isopropylbenzyl chloride is a highly activated alkylating agent. The presence of the ortho-methoxy group strongly donates electron density into the aromatic ring, providing exceptional resonance stabilization to the benzylic carbocation. While this makes it an excellent electrophile for downstream drug development, it also makes the crude compound exceptionally prone to rapid solvolysis and auto-catalytic polymerization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to isolate this sensitive intermediate with high purity and yield.
Part 1: Quantitative Profiling & Impurity Matrix
Understanding the physical and kinetic boundaries of your compound is the first step in preventing degradation.
Table 1: Physicochemical & Kinetic Data for Benzylic Chloride Purification
| Parameter | Value / Observation | Mechanistic Implication |
| Hydrolysis Half-Life | ~15 hours at pH 7, 25 °C (Unsubstituted)[1] | Baseline degradation rate; the ortho-methoxy derivative hydrolyzes exponentially faster due to carbocation stabilization. |
| Distillation Pressure | < 10 mmHg (High Vacuum)[2] | Lowers the boiling point drastically to prevent thermal auto-polymerization. |
| Silica Gel pH | ~5.5 (Slightly Acidic)[3] | Catalyzes Friedel-Crafts self-alkylation on the column; requires buffering or rapid non-polar elution. |
| Optimal Drying Agents | Anhydrous MgSO₄ or CaCl₂[2][4] | Removes trace moisture to prevent nucleophilic attack by H₂O during thermal stress. |
Part 2: Troubleshooting FAQs
Q1: During distillation, my crude this compound turns into a dark, viscous resin and evolves gas. What is happening? A1: You are observing auto-catalytic Friedel-Crafts polycondensation. The ortho-methoxy group activates the aromatic ring toward electrophilic aromatic substitution while simultaneously stabilizing the benzylic carbocation. If trace Brønsted acids (like unreacted HCl) or Lewis acids (e.g., iron from metal spatulas or syringe needles) are present, they catalyze the cleavage of the C-Cl bond[4]. The resulting carbocation attacks another molecule's activated ring, forming a polymer and releasing more HCl gas, creating a runaway reaction. Solution: Perform a rigorous aqueous base wash (e.g., saturated NaHCO₃) to neutralize all trace acids before distillation[4]. Additionally, add a small amount of solid NaHCO₃ directly into the distillation pot to neutralize any HCl generated thermally[5].
Q2: NMR analysis of my isolated product shows a significant impurity with a benzylic hydroxyl group. How did this form? A2: This is 2-methoxy-5-isopropylbenzyl alcohol, formed via hydrolysis. The highly stabilized benzylic position makes the C-Cl bond extremely susceptible to nucleophilic attack by water. While unsubstituted benzyl chloride has a hydrolysis half-life of roughly 15 hours at neutral pH[1], your electron-rich derivative will hydrolyze in a fraction of that time. Solution: Ensure strict anhydrous conditions during workup. Dry the organic phase thoroughly over anhydrous MgSO₄ or CaCl₂[2]. Store the final purified product over molecular sieves in a tightly sealed container under an inert argon or nitrogen atmosphere[2].
Q3: Can I purify this compound using standard flash chromatography? A3: It is highly risky. Standard silica gel has a slightly acidic surface (pH ~5.5), which can induce both hydrolysis and polymerization of highly activated benzylic chlorides directly on the column[3]. Solution: If chromatography is absolutely necessary, use neutralized silica (pre-treated with 1% triethylamine in hexanes) or elute as rapidly as possible using strictly non-polar solvents like pentane or hexanes to minimize residence time on the stationary phase[3].
Part 3: Mechanistic Workflows & Visualizations
Figure 1: Degradation pathways of activated benzylic chlorides.
Figure 2: Optimized purification workflow for sensitive benzylic chlorides.
Part 4: Step-by-Step Methodologies
Protocol A: Acid-Free Aqueous Workup (Pre-Distillation) Self-validating mechanism: The cessation of gas evolution confirms the complete neutralization of catalytic acids, securing the compound against auto-polymerization.
-
Dilute the crude reaction mixture in a non-polar organic solvent (e.g., hexanes or dichloromethane)[3].
-
Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.
-
Vent frequently. Wash vigorously until no further CO₂ gas evolution is observed[4].
-
Separate the layers and wash the organic phase once with brine to break any emulsions.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous CaCl₂ or MgSO₄. Allow it to stand for at least 2 hours with occasional swirling[2].
-
Filter the mixture through a glass fritted funnel (strictly avoid metal components).
Protocol B: High-Vacuum Fractional Distillation Self-validating mechanism: Maintaining a stable, low vapor temperature ensures the product is distilling without thermal degradation.
-
Transfer the dried, solvent-evaporated crude oil into a clean, acid-free round-bottom distillation flask.
-
Add a small pinch of solid NaHCO₃ to the distillation flask to act as an in-situ acid scavenger[5].
-
Assemble a short-path distillation setup. Ensure all glass joints are meticulously sealed with high-vacuum grease[2].
-
Apply high vacuum (target < 10 mmHg). Crucial: Do not apply heat until the vacuum has fully stabilized to prevent bumping and oxidation[2].
-
Gradually apply heat using a heating mantle. Discard the initial low-boiling forerun, which contains residual solvent and trace moisture[2].
-
Collect the main fraction. Terminate the distillation before the flask goes completely dry to avoid concentrating high-boiling impurities (like dibenzyl ethers) that can trigger sudden exothermic polymerization[2].
References
-
Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11. Sciencemadness.[Link]
-
Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. [Link]
-
Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC (NIH).[Link]
Sources
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & FAQs for Benzyl Chloride Derivatives
Welcome to the Technical Support Center for handling, storing, and reacting benzyl chloride derivatives. Benzyl chloride and its functionalized analogs (e.g., chloromethylstyrene, 4,4'-dichloromethyldiphenyl ether) are highly versatile electrophiles used extensively in drug development and polymer synthesis. However, they are notoriously prone to catastrophic, auto-accelerating polymerization side reactions if mishandled.
This guide is designed by application scientists to provide you with the mechanistic understanding and field-proven protocols needed to troubleshoot and prevent reactor fouling, yield loss, and safety hazards.
Root Cause Analysis: The Dual Reactivity Dilemma
Benzyl chloride derivatives possess an electrophilic benzylic carbon attached to an electron-rich aromatic ring. While you typically want a foreign nucleophile to attack the benzylic carbon (nucleophilic substitution), the molecule can easily act as both the electrophile and the nucleophile in a Friedel-Crafts self-condensation .
When exposed to trace Lewis acids (like metal ions leached from equipment), the benzylic chlorine is abstracted, forming a highly reactive carbocation. This carbocation attacks the aromatic ring of a neighboring monomer, forming a cross-linked "polybenzyl" mass and releasing hydrogen chloride (HCl) gas[1]. The evolved HCl further lowers the pH and accelerates the reaction, leading to a runaway exothermic event.
Reaction pathways of benzyl chloride: Desired substitution vs. undesired auto-accelerating polymerization.
Frequently Asked Questions (FAQs)
Q1: Why did my benzyl chloride reaction mixture suddenly turn into a dark, viscous mass with gas evolution?
A1: You have experienced a runaway Friedel-Crafts self-condensation. The gas evolving is HCl, which is a stoichiometric byproduct of the polymerization[1]. This usually occurs because trace metals (Iron, Zinc, or Aluminum) were introduced into the system—often from a stainless-steel spatula, a degraded reactor lining, or an unpurified reagent. Even parts-per-million (ppm) levels of Fe(III) can initiate this cascade.
Q2: What reactor materials are safe to use when handling these derivatives?
A2: Material compatibility is your primary defense. You must strictly avoid contact with common metals like Iron (Fe), Zinc (Zn), Aluminum (Al), Copper (Cu), and Tin (Sn)[2].
-
Recommended: Glass-lined reactors, PTFE (Teflon), or PFA-coated equipment.
-
Acceptable Metals: If metallic components (like dip tubes or sensors) must be used, Nickel and Lead are the only common metals that do not catalyze this specific Friedel-Crafts condensation[3].
Q3: How do I select the right inhibitor or stabilizer for storage and reaction?
A3: Unstabilized benzyl chloride has a very short shelf life. Commercial suppliers add stabilizers to scavenge trace acids and prevent the initiation of the Friedel-Crafts cascade[4]. The choice of stabilizer depends on your downstream application (see the Data Presentation section below). Propylene oxide is the industry standard because it irreversibly scavenges HCl without leaving basic residues that might interfere with sensitive catalytic steps[3].
Q4: I am working with Vinylbenzyl Chloride (VBC). How do I prevent polymerization without killing my desired radical polymerization?
A4: VBC (chloromethylstyrene) is a dual-functional monomer that can undergo two entirely different polymerization pathways: radical polymerization of the vinyl group, and Friedel-Crafts condensation of the benzyl chloride group[5]. If your goal is to perform a nucleophilic substitution on the chloride before polymerizing the vinyl group:
-
Keep the radical inhibitor (usually tert-butylcatechol, TBC) in the mixture to protect the vinyl group.
-
Perform the reaction in the dark, at temperatures below 40°C, and strictly avoid Lewis acids to protect the benzyl chloride group.
Data Presentation: Stabilizer Selection Guide
To maintain scientific integrity and prevent yield loss, select the appropriate stabilizer based on your specific workflow.
| Stabilizer / Inhibitor | Typical Conc. | Mechanism of Action | Pros | Cons |
| Propylene Oxide | 0.25% - 1.0% wt | Irreversible Acid Scavenger (Forms chloropropanols via ring-opening) | Industry standard; does not alter pH significantly; highly volatile for easy removal[4]. | Forms trace organic impurities (chloropropanols) which may require distillation to remove. |
| Sodium Carbonate | 0.1% - 0.5% wt | Heterogeneous Buffer (Neutralizes HCl to form NaCl + CO2) | Excellent for long-term bulk storage; cheap and non-toxic[2]. | Insoluble in organics; requires filtration; CO2 evolution can pressurize sealed drums. |
| Triethylamine (TEA) | 0.1% - 0.5% wt | Homogeneous Base (Forms TEA-HCl salts) | Soluble in organic phases; provides immediate acid neutralization[3]. | Can react slowly with benzyl chloride to form quaternary ammonium salts; alters reaction pH. |
Experimental Protocols: Self-Validating Nucleophilic Substitution
To ensure trustworthiness in your drug development or synthesis workflows, use the following self-validating protocol for reacting benzyl chloride derivatives. This protocol uses an integrated feedback loop (pH monitoring) to detect and halt polymerization before it ruins the batch.
Objective: Perform a nucleophilic substitution (e.g., amination or etherification) while suppressing Friedel-Crafts polycondensation.
Step 1: Equipment Passivation and Setup
-
Action: Assemble a strictly non-metallic reactor system (borosilicate glass or PTFE-lined). Ensure all stir bars are fully PTFE-coated with no exposed magnetic iron cores.
-
Causality: Eliminating Lewis acid sources (Fe, Zn, Al) is the only guaranteed way to prevent the initiation of the carbocation cascade.
Step 2: Reagent Preparation
-
Action: Verify the presence of a stabilizer (e.g., 0.25% propylene oxide) in your benzyl chloride derivative. Do not distill off the stabilizer prior to the reaction unless your specific nucleophile is sensitive to epoxides.
-
Causality: Propylene oxide acts as an insurance policy. If trace moisture generates a microscopic amount of HCl, the epoxide scavenges it before auto-acceleration can begin.
Step 3: Controlled Reaction Execution
-
Action: Dissolve the nucleophile and a mild, non-nucleophilic base (e.g., anhydrous K2CO3 or N,N-Diisopropylethylamine) in a polar aprotic solvent. Heat to the target temperature (ideally < 60°C). Add the benzyl chloride derivative dropwise over 1–2 hours.
-
Causality: Dropwise addition keeps the steady-state concentration of the benzyl chloride low, statistically reducing the probability of two monomer units colliding and undergoing self-condensation.
Step 4: In-Process Validation (The Self-Validating Step)
-
Action: Suspend a piece of moistened universal pH indicator paper at the exhaust of the reflux condenser (above the reaction liquid level).
-
Validation Logic: The desired substitution reaction produces chloride salts in the liquid phase. However, a runaway Friedel-Crafts polymerization produces gaseous HCl.
-
Troubleshooting: If the pH paper turns red (indicating acidic gas), a side reaction has initiated. Immediately halt the addition of benzyl chloride, cool the reactor in an ice bath, and add an emergency quench of triethylamine to break the auto-acceleration loop.
References
1.1[1] 2. 3.5[5] 4. 3[3] 5. 2[2] 6. 4[4]
Sources
Technical Support Center: Solvent Optimization for 2-Methoxy-5-isopropylbenzyl Chloride Reactions
Welcome to the Technical Support Center for handling highly activated benzylic electrophiles. 2-Methoxy-5-isopropylbenzyl chloride is a notoriously challenging substrate for drug development professionals and synthetic chemists. The presence of the strongly electron-donating ortho-methoxy group (+R resonance effect) and meta-isopropyl group (+I inductive effect) drastically lowers the activation energy for heterolytic C–Cl bond cleavage.
This electronic environment shifts the reaction mechanism away from a classic concerted bimolecular substitution (S_N2) toward a stepwise unimolecular solvolysis (S_N1) pathway, characterized by a highly stabilized carbocation intermediate[1]. Because of this Hammond-effect shift in the transition state[2], the substrate is hyper-reactive. Minor solvent impurities, particularly moisture, will rapidly trap the carbocation, while improper solvent polarity can trigger runaway side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to optimize your solvent systems.
Diagnostic Workflow
Diagnostic workflow for troubleshooting solvent-driven side reactions in methoxybenzyl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my this compound degrade into an alcohol so rapidly compared to unsubstituted benzyl chloride? A: Unsubstituted benzyl chloride primarily reacts via an S_N2 mechanism and is relatively stable in neutral water. However, the ortho-methoxy group in your substrate stabilizes the benzylic carbocation via resonance, facilitating rapid S_N1 ionization[1]. Even trace amounts of water in your solvent will act as a nucleophile, rapidly hydrolyzing the chloride into 2-methoxy-5-isopropylbenzyl alcohol and generating HCl[3]. This alcohol can then compete with your intended nucleophile, severely depressing your yield.
Q2: Should I use a polar protic, polar aprotic, or non-polar solvent for nucleophilic substitution? A: Never use polar protic solvents (e.g., methanol, ethanol, water) with this substrate. They will solvolyze the starting material almost instantly. For optimal results, use rigorously anhydrous polar aprotic solvents (e.g., Acetonitrile, DMF, or Acetone). These solvents provide a high enough dielectric constant to solvate your nucleophile and stabilize the polarized transition state without acting as nucleophiles themselves. Note that even in mixed aqueous-aprotic systems (like aqueous acetone), concurrent S_N1 solvolysis and bimolecular substitution will occur, leading to mixed product profiles[4].
Q3: My reaction mixture turned dark and viscous, and NMR shows broad polymeric peaks. What happened? A: You are observing Friedel-Crafts self-alkylation. The electron-rich aromatic ring of one this compound molecule is acting as a nucleophile and attacking the highly electrophilic benzylic carbocation of another molecule. Troubleshooting Solution: This polymerization is often triggered by using halogenated solvents (e.g., Dichloromethane, Chloroform) that contain trace Lewis acidic metal impurities or HCl. Switch to an ethereal solvent (e.g., THF, 2-MeTHF) or a polar aprotic solvent (e.g., DMF) and run the reaction at a higher dilution to favor intermolecular cross-coupling over self-condensation.
Quantitative Data: Solvent Impact on Reaction Pathways
To facilitate rational solvent selection, the table below summarizes the thermodynamic and kinetic impacts of various solvent classes on methoxy-activated benzyl chlorides.
| Solvent System | Dielectric Constant (ε) | Dominant Mechanism | Hydrolysis / Solvolysis Risk | Friedel-Crafts Risk | Recommended Application |
| Water / Methanol | 80.1 / 32.7 | S_N1 | Critical (>95% degradation) | Low | Avoid entirely. |
| Aqueous Acetone (70%) | ~45 | Mixed S_N1 / S_N2 | High [4] | Low | Avoid unless intentional solvolysis is desired. |
| Anhydrous DMF | 36.7 | S_N2 (Polarized) | Low (if strictly dry) | Low | Optimal for weak or neutral nucleophiles. |
| Anhydrous Acetonitrile | 37.5 | S_N2 (Polarized) | Low (if strictly dry) | Low | Optimal for anionic nucleophiles (e.g., azides, amines). |
| Dichloromethane (DCM) | 8.9 | S_N2 / Ion-Pair | Low | High (Trace acid catalyzes polymerization) | Avoid due to self-alkylation risks. |
| Toluene | 2.4 | S_N2 | Low | Moderate | Acceptable for highly reactive, non-polar nucleophiles. |
Experimental Protocol: Self-Validating Anhydrous Substitution
To ensure scientific integrity and reproducibility, the following protocol utilizes a "reverse-addition" technique in a rigorously dried polar aprotic solvent. This minimizes the steady-state concentration of the electrophile, simultaneously preventing both hydrolysis and Friedel-Crafts self-alkylation.
Objective: High-yield nucleophilic substitution of this compound using a generic amine/azide nucleophile.
Step-by-Step Methodology:
-
Solvent Preparation (Critical Step):
-
Obtain HPLC-grade Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Dry the solvent over activated 3Å molecular sieves for at least 48 hours prior to use. The moisture content must be verified to be <50 ppm via Karl Fischer titration to prevent solvolysis.
-
-
System Purging:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel.
-
Purge the entire system with high-purity Argon for 15 minutes to displace ambient humidity.
-
-
Nucleophile Activation:
-
Add the nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., anhydrous K_2CO_3 or N,N-Diisopropylethylamine, 1.5 equivalents) to the flask.
-
Suspend the mixture in 10 volumes of the dried solvent. Stir at room temperature for 15 minutes.
-
-
Reverse Addition of Electrophile:
-
Dissolve this compound (1.0 equivalent) in 5 volumes of the dried solvent inside the dropping funnel.
-
Causality Check: By adding the electrophile dropwise to an excess of the activated nucleophile, the electrophile is consumed immediately upon entering the flask. This prevents the buildup of unreacted benzyl chloride, effectively starving the Friedel-Crafts self-alkylation pathway.
-
Add the solution dropwise over 30–45 minutes at 0 °C to 20 °C (depending on nucleophile strength).
-
-
Reaction Monitoring & Quenching:
-
Monitor via TLC or HPLC. The reaction is typically complete within 1–2 hours due to the highly activated nature of the benzylic carbon.
-
Quench the reaction by adding saturated aqueous NaHCO_3, then extract with Ethyl Acetate.
-
-
Workup & Isolation:
-
Wash the organic layer with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
-
References
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. nih.gov.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. spcmc.ac.in.
- The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. cdnsciencepub.com.
- Effect of benzyl chloride impurities on reaction outcome. benchchem.com.
Sources
Technical Support Center: Troubleshooting 2-Methoxy-5-isopropylbenzyl Chloride Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 2-Methoxy-5-isopropylbenzyl chloride . While benzylic chlorides are traditionally viewed as highly reactive electrophiles, the unique substitution pattern of this molecule frequently leads to stalled reactions, poor yields, and unexpected side products.
This guide synthesizes root-cause chemical causality with field-proven methodologies to help you optimize your nucleophilic substitution workflows.
Frequently Asked Questions (FAQs): Root Cause Analysis
Q1: Why is my nucleophilic substitution (SN2) so slow despite using a benzylic chloride? A1: The low reactivity is a compounding effect of electronic repulsion and steric shielding. In a standard SN2 reaction, the transition state is electron-rich. Electron-withdrawing groups (EWGs) stabilize this transition state and accelerate the reaction, whereas strong electron-donating groups (EDGs) like your methoxy (-OCH3) group push electron density into the ring via resonance (+M effect), repelling the incoming nucleophile and destabilizing the SN2 transition state[1]. Furthermore, because the methoxy group is in the ortho position, it creates a physical steric shield that obstructs the strict 180° backside attack trajectory required for an SN2 mechanism.
Q2: How can I force the SN2 reaction to proceed without changing my primary nucleophile? A2: You must alter the leaving group in situ using the Finkelstein Reaction [2]. By adding catalytic or stoichiometric Sodium Iodide (NaI) in a polar aprotic solvent (like acetone or acetonitrile), the chloride is displaced by the highly nucleophilic iodide ion. This forms a benzylic iodide intermediate. Iodide is a vastly superior leaving group compared to chloride, lowering the activation energy barrier for your target nucleophile to attack, proceeding via a single-step SN2 mechanism with stereochemical inversion[3].
Q3: I am using an aqueous nucleophile (e.g., NaCN, NaOH/phenol) and seeing zero conversion. What is wrong? A3: You are encountering a phase barrier. Inorganic salts are insoluble in the organic solvents required to dissolve your benzylic chloride. To solve this, you must employ Phase-Transfer Catalysis (PTC) [4]. A catalyst like Tetrabutylammonium bromide (TBAB) acts as a lipophilic shuttle, extracting the nucleophilic anion (e.g., CN⁻) from the aqueous phase into the organic phase. Once in the organic phase, the anion is stripped of its hydration shell, becoming a "naked," hyper-reactive nucleophile that rapidly attacks the benzylic chloride[5].
Q4: I am observing a high percentage of benzyl alcohol and dimerized side-products instead of my target. How do I prevent this? A4: Your reaction conditions are inadvertently favoring the SN1 pathway. The strong +M effect of the ortho-methoxy group and the +I effect of the meta-isopropyl group highly stabilize the benzylic carbocation[6]. If you use polar protic solvents (like ethanol or water) or allow moisture into the system, the substrate will spontaneously ionize and undergo solvolysis to form benzyl alcohol, or react with itself via Friedel-Crafts alkylation. Solution: Strictly use anhydrous, polar aprotic solvents (DMF, DMSO, Acetone) and maintain low temperatures to suppress carbocation formation.
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can visually or analytically confirm the reaction's progress at critical junctures.
Protocol A: In-Situ Finkelstein Activation for Enhanced SN2
Use this protocol when reacting the substrate with weak or bulky organic nucleophiles (e.g., secondary amines, thiols).
-
Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 1.0 eq of this compound in anhydrous Acetone (0.2 M concentration).
-
Activation: Add 1.5 eq of anhydrous Sodium Iodide (NaI). Stir at room temperature for 30 minutes.
-
Self-Validation Check: The solution will become cloudy as Sodium Chloride (NaCl) precipitates out. Acetone has poor solubility for NaCl, driving the equilibrium forward via Le Chatelier's principle[2].
-
-
Nucleophilic Attack: Add 1.2 eq of your target nucleophile and 1.5 eq of a non-nucleophilic base (e.g., DIPEA) to scavenge generated acid.
-
Completion: Heat to 50°C and monitor via TLC. The superior leaving group ability of the transient benzylic iodide will drive the reaction to completion within 2-4 hours.
Protocol B: Phase-Transfer Catalyzed (PTC) Biphasic Alkylation
Use this protocol for inorganic salt nucleophiles (e.g., NaCN, NaN3, or phenoxides).
-
Organic Phase: Dissolve 1.0 eq of the benzylic chloride in Toluene (0.5 M).
-
Aqueous Phase: Dissolve 3.0 eq of the nucleophilic salt (e.g., NaCN) in deionized water (equal volume to Toluene).
-
Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) to the biphasic mixture.
-
Vigorous Mixing: Stir vigorously (>800 RPM) at 60°C to maximize the interfacial surface area.
-
Self-Validation Check: Sample the organic layer for GC-MS analysis. The disappearance of the benzylic chloride confirms that the PTC is successfully shuttling the nucleophile across the phase boundary[5].
-
Quantitative Data Summary
Summarizing the kinetic behavior of this compound across different conditions:
| Reaction Condition | Primary Mechanism | Relative Reaction Rate | Major Byproducts | Recommended Action |
| Direct SN2 (Protic Solvent) | SN1 Competition | Very Slow | Benzyl alcohol, dimers | Switch to anhydrous aprotic solvent |
| Direct SN2 (Aprotic Solvent) | SN2 | Slow | Unreacted starting material | Add NaI catalyst (Finkelstein) |
| NaI / Acetone (Finkelstein) | SN2 (Inversion) | Fast | None (NaCl precipitates) | Standardize for weak organic Nu⁻ |
| Biphasic (H₂O/Toluene) | None (Phase Barrier) | Zero | Hydrolysis products | Add TBAB (PTC) |
| Biphasic + TBAB (PTC) | SN2 (Interfacial) | Very Fast | Minimal | Standardize for inorganic salts |
Mechanistic & Workflow Visualizations
Diagram 1: Logical Troubleshooting Pathway for Low Reactivity
Logical troubleshooting pathway for overcoming low SN2 reactivity.
Diagram 2: Phase-Transfer Catalysis (PTC) Workflow
Phase-Transfer Catalysis (PTC) workflow for biphasic nucleophilic substitution.
References
-
"Finkelstein Reaction - SATHEE" , IIT Kanpur. URL:[Link]
-
"Finkelstein Reaction" , BYJU'S. URL:[Link]
-
"PTC O-Alkylation With a Secondary Benzyl Bromide" , PTC Organics. URL:[Link]
-
"Industrial Phase-Transfer Catalysis" , PTC Communications. URL:[Link]
-
"SN2 Reaction Rate and Mechanism Analysis" , Scribd. URL: [Link]
-
"Which of the following is most reactive toward SN2 reaction?" , Filo. URL: [Link]
Sources
Controlling temperature exotherms in 2-Methoxy-5-isopropylbenzyl chloride synthesis
Topic: Controlling Temperature Exotherms & Process Safety
Status: Active | Version: 2.4 | Last Updated: March 2026
Executive Summary: The Thermal Challenge
The Core Issue:
Synthesizing 2-Methoxy-5-isopropylbenzyl chloride (a critical intermediate for SGLT2 inhibitors like Empagliflozin) typically involves the chlorination of 2-Methoxy-5-isopropylbenzyl alcohol using Thionyl Chloride (
Why this is dangerous: This is not a standard chlorination. The methoxy group at the ortho position is strongly electron-donating. This stabilizes the benzylic carbocation, making the resulting benzyl chloride highly reactive and prone to:
-
Violent Self-Polymerization: Catalyzed by heat or trace metals (e.g., iron rust), leading to rapid, explosive pressure rise.
-
Delayed Exotherms: If
is added too quickly at low temperatures, it accumulates. When the reaction finally "kicks off," the accumulated reagent reacts all at once (thermal runaway).
The Reaction Process & Thermodynamics
Chemical Pathway
The standard industrial route utilizes Thionyl Chloride in a non-polar solvent (Dichloromethane or Toluene) to facilitate the substitution.
Thermodynamic Profile
| Parameter | Value / Description | Risk Level |
| Highly Exothermic (-150 to -200 kJ/mol est.) | 🔴 High | |
| Gas Evolution | 2 moles of gas ( | 🔴 High (Pressure buildup) |
| Onset of Decomposition | 🟠 Medium (Requires cooling) | |
| Induction Period | Common at | 🔴 Critical (False sense of safety) |
Troubleshooting Guide: Diagnostics & Solutions
Symptom 1: Sudden Temperature Spike During Addition
Diagnosis: Reagent Accumulation. You are adding
-
Immediate Action:
-
STOP the feed immediately.
-
MAXIMIZE jacket cooling.
-
DO NOT restart feed until the temperature drops back to baseline and gas evolution stabilizes.
-
-
Prevention: Implement "Dosing Control." The feed rate must be linked to the temperature response (e.g., if
, the pump auto-stops).
Symptom 2: No Gas Evolution Initially (The "Silent Killer")
Diagnosis: Induction Period. If you add 20% of your
-
Risk: Once it starts, it will release all that gas instantly, potentially over-pressurizing the vessel or overwhelming the scrubber.
-
Corrective Action:
-
Stop addition.[1]
-
Allow the mixture to warm slightly (e.g., from
to ) to "initiate" the reaction. -
Once steady gas flow is observed, resume cooling and feed.
-
Symptom 3: Product Turns Black/Tar-like
Diagnosis: Friedel-Crafts Polymerization. The product is reacting with itself.
-
Root Cause:
-
Temperature exceeded
.[2] -
Presence of trace metals (Iron/Fe from stainless steel reactors) acting as Lewis Acid catalysts.
-
-
Solution:
-
Use glass-lined reactors or Hastelloy.
-
Keep storage temperature
. -
Add a stabilizer (e.g., trace amine or epoxide) if storage is required.
-
Validated Experimental Protocol (SOP)
Objective: Safe conversion of alcohol to chloride with strict exotherm control.
-
Preparation:
-
Charge 2-Methoxy-5-isopropylbenzyl alcohol (1.0 eq) and Dichloromethane (DCM) (10 vol) into a glass-lined reactor.
-
Cool the mixture to -5°C to 0°C .
-
Note: DCM is preferred over Toluene for better heat transfer at low temps, though Toluene is acceptable if workup requires higher boiling points.
-
-
The Critical Addition:
-
Charge Thionyl Chloride (1.1 - 1.2 eq) into a pressure-equalizing addition funnel.
-
Add dropwise maintaining internal temperature < 5°C .
-
Crucial Check: Ensure gas scrubber is active.[1] Monitor the "thermal lag" (time between drop addition and temp rise).
-
-
Post-Reaction:
-
Once addition is complete, allow to warm to 20°C over 2 hours.
-
Degassing: Apply slight vacuum (controlled) to remove residual
before quenching.
-
-
Quench (Exothermic):
-
Cool back to 0°C .
-
Add Water or Sat.
slowly. -
Warning: Hydrolysis of excess
is violent.
-
Visual Logic & Safety Workflows
Diagram 1: Process Safety Logic Flow
This logic tree guides the operator through the critical addition phase.
Caption: Decision tree for managing thermal excursions and induction periods during thionyl chloride addition.
Diagram 2: Reaction Setup & Waste Path
Visualizing the physical setup to ensure gas management.
Caption: Proper reactor configuration showing the critical path for heat removal and toxic gas scrubbing.
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, Oxalyl Chloride ((
Q: Why is my yield low despite full conversion? A: This is likely due to hydrolysis during the quench . Benzyl chlorides are sensitive to moisture.[3] If you quench with water while the mixture is still hot, or if the phase separation is too slow, the product reverts to the alcohol.
-
Fix: Quench into ice-cold
, keep the pH neutral, and separate phases immediately.
Q: The literature mentions "catalytic DMF." Should I use it?
A: For this specific electron-rich alcohol, NO . DMF catalyzes the formation of the Vilsmeier-Haack reagent, which is very aggressive. With a methoxy-substituted ring, the uncatalyzed reaction with
References
-
Process Safety in Chlorination
-
Empagliflozin Synthesis Pathway
- Title: "Synthetic method for preparing empagliflozin intermedi
- Source: Google P
-
URL:5
-
Benzyl Chloride Hazards
- Title: "Explosion in the polycondens
- Source: Failure Knowledge D
-
URL:6
-
Thionyl Chloride Handling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 6. shippai.org [shippai.org]
Stabilizing 2-Methoxy-5-isopropylbenzyl chloride against moisture degradation
Welcome to the Technical Support Center for highly reactive benzylic halides. 2-Methoxy-5-isopropylbenzyl chloride is a critical but notoriously unstable electrophile used in advanced API synthesis and organic materials. Unlike standard benzyl chloride, this highly electron-rich derivative undergoes rapid solvolysis upon exposure to atmospheric moisture. This guide provides the mechanistic rationale and field-proven protocols to stabilize your reagents and rescue degraded batches.
FAQ & Troubleshooting Guide
Q1: Why does this compound degrade so much faster than standard benzyl chloride? A1: The degradation is driven by the extreme stability of the benzylic carbocation intermediate. The ortho-methoxy group provides strong resonance donation (+M effect), while the meta-isopropyl group contributes electron density via inductive effects (+I) and hyperconjugation. This lowers the activation energy for heterolytic C–Cl bond cleavage, shifting the hydrolysis mechanism entirely to an SN1 pathway[1]. While unsubstituted benzyl chloride hydrolyzes slowly,. The addition of both methoxy and isopropyl groups makes this specific compound exponentially more reactive, leading to rapid degradation in the presence of trace moisture[1].
Q2: What are the visual and analytical signs that my batch has degraded?
A2: Degradation manifests visually as a color shift from clear/pale yellow to pink, purple, or dark brown, accompanied by a noticeable increase in viscosity. Analytically, ^1^H-NMR will show the disappearance of the sharp benzylic CH2–Cl singlet (typically around 4.6 ppm) and the appearance of a CH2–OH peak (around 4.5 ppm) or broad polymeric baseline signals. The degradation produces hydrochloric acid (HCl) as a byproduct, which you may observe as2[2].
Q3: Why does the degradation seem to accelerate over time?
A3: The hydrolysis reaction produces HCl, which acts as an autocatalyst. The acidic environment protonates the resulting benzyl alcohol, turning it into an excellent leaving group (H2O) and regenerating the benzylic carbocation. Furthermore, the highly electron-rich aromatic ring can act as a nucleophile, attacking the carbocation in a Friedel-Crafts self-alkylation process. This creates a runaway polymerization cascade, which is why degraded batches become highly viscous and dark.
Q4: How do I properly store the neat compound to prevent this? A4: Strict anhydrous conditions and chemical stabilization are mandatory. The industry standard is to3[3]. Propylene oxide acts as an irreversible acid scavenger; it reacts with trace HCl via ring-opening to form 1-chloro-2-propanol, permanently removing the acid and halting the autocatalytic cycle. The compound must then be stored under an inert atmosphere (Argon) at -20 °C.
Comparative Kinetics Data
Table 1: Hydrolysis Kinetics and Stability Profiles
| Compound | Relative SN1 Hydrolysis Rate (Water, 25°C) | Primary Degradation Pathway | Recommended Storage |
| Benzyl Chloride | 1x (Baseline) | Slow hydrolysis to benzyl alcohol | +15 to +25 °C |
| 4-Methoxybenzyl Chloride | ~2,500x | Rapid hydrolysis, mild self-condensation | +2 to +8 °C |
| This compound | >10,000x (Estimated) | Extreme hydrolysis, rapid Friedel-Crafts polymerization | -20 °C (with stabilizer) |
Mechanism & Stabilization Workflow
Mechanism of moisture degradation and propylene oxide stabilization.
Experimental Protocols
Protocol A: Anhydrous Storage and Chemical Stabilization
Objective: Prevent SN1 solvolysis and halt Friedel-Crafts autocatalysis.
-
Preparation: Transfer the newly synthesized or distilled this compound into an oven-dried, amber glass Schlenk flask or septum-capped vial.
-
Causality: Amber glass prevents photochemical radical degradation, while oven-drying eliminates surface moisture.
-
-
Stabilizer Addition: Inject anhydrous propylene oxide to achieve a final concentration of 0.25% to 1.0% v/v.
-
Causality: Propylene oxide scavenges trace HCl generated by ambient moisture, preventing the acid-catalyzed runaway reaction.
-
-
Inerting: Sparge the liquid with dry Argon for 5 minutes, then blanket the headspace.
-
Causality: Argon is heavier than nitrogen and effectively displaces atmospheric moisture and oxygen.
-
-
Storage: Seal with a PTFE-lined cap, wrap tightly with Parafilm, and store at -20 °C.
-
Causality: Low temperatures kinetically freeze the SN1 ionization rate.
-
-
Self-Validation System: Periodically check the physical appearance. The liquid should remain free-flowing and pale yellow. If a syringe needle inserted into the headspace yields vapor that turns damp pH paper red, the stabilizer has been depleted and must be replenished.
Protocol B: Purification and Rescue of Degraded Material
Objective: Remove HCl, benzyl alcohol byproducts, and early-stage polymers from a partially degraded batch.
-
Dilution: Dissolve the degraded reagent in 5 volumes of anhydrous hexanes or dichloromethane (DCM).
-
Causality: Dilution lowers the concentration of the reactive species, immediately slowing the bimolecular Friedel-Crafts polymerization.
-
-
Neutralization: Wash the organic layer twice with an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO
3).-
Causality: Rapidly neutralizes and extracts HCl into the aqueous phase.
-
-
Drying: Separate the organic layer and dry over anhydrous magnesium sulfate (MgSO
4) for 15 minutes. Filter the drying agent.-
Causality: Removes residual water introduced during the basic wash.
-
-
Filtration: Pass the dried organic solution through a short plug of basic alumina (Brockmann Grade I).
-
Causality: Basic alumina irreversibly binds the polar benzyl alcohol byproducts and any highly polar polymeric tars, allowing only the pure benzylic chloride to elute.
-
-
Concentration: Remove the solvent under reduced pressure (rotary evaporator) with the 2[2].
-
Causality: Elevated temperatures will trigger thermal degradation of the concentrated product.
-
-
Restabilization: Immediately proceed to Protocol A to stabilize the rescued batch.
-
Self-Validation System: Analyze the rescued product via ^1^H-NMR. The successful removal of degradation products is validated by the absence of the benzylic alcohol CH
2–OH signal (4.5 ppm) and the return of a clean, sharp CH2~–Cl singlet.
References
1.[Understanding Benzyl Chloride: Properties, Safety, and Applications] - Oreate AI Blog - 2.[Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion] - NIH - 3.[Benzyl chloride ReagentPlus, 99%, contains <=1% propylene oxide as stabilizer] - Sigma-Aldrich - 4.[NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions] - St. Paul's Cathedral Mission College -
Sources
- 1. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Benzyl Chloride: Properties, Safety, and Applications - Oreate AI Blog [oreateai.com]
- 3. 苄氯 ReagentPlus®, 99%, contains ≤1% propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.cn]
Alternative reagents to replace toxic chloromethylating agents in synthesis
Status: ONLINE Agent: Senior Application Scientist Ticket ID: #CHM-CL-001 Subject: Replacing Toxic Chloromethylating Agents (BCME/CMME)[1]
Introduction: The Safety Imperative
Welcome to the Technical Support Center. You are likely here because your safety officer flagged a protocol using Bis(chloromethyl) ether (BCME) or Chloromethyl methyl ether (CMME) , or you are running a classic Blanc Reaction (Formaldehyde + HCl) and are concerned about in situ carcinogen formation.[1]
The Reality: BCME is a potent human carcinogen (OSHA Select Carcinogen). The classic Blanc reaction, while effective, generates BCME as a volatile byproduct when formaldehyde and HCl coexist in the headspace.
The Solution: We must switch you to "In-Situ Generation" protocols or Acetal-based reagents.[1] These methods generate the active electrophile transiently in the liquid phase, drastically reducing operator exposure to volatile carcinogens.
Module 1: Reagent Selection & Compatibility (FAQ)
Q: What is the most robust "drop-in" replacement for CMME?
A: For most aromatic substrates, Dimethoxymethane (Methylal) combined with Thionyl Chloride (
-
Why: Methylal is a stable, low-toxicity liquid acetal.[1] When treated with
and a Lewis acid, it generates the reactive chloromethyl electrophile in situ. -
Benefit: It bypasses the need for gaseous HCl and aqueous formaldehyde, eliminating the primary equilibrium that forms volatile BCME.
Q: My substrate is deactivated (e.g., Nitrobenzene). Will Methylal work? A: Likely not efficiently.[1] Deactivated rings require harsher conditions.
-
Recommendation: Use 1,3,5-Trioxane with Chlorosulfonic Acid (
) .[1] The superacidic medium is necessary to overcome the ring deactivation. Note: This is aggressive chemistry; ensure your molecule has no acid-sensitive moieties.[1]
Q: Can I just use Paraformaldehyde and HCl gas if I vent it well? A: We strongly advise against it.[1] Even with venting, the in situ concentration of BCME in the headspace can exceed safe limits (1 ppb). If you must use Paraformaldehyde, switch the chloride source to Thionyl Chloride or Trimethylsilyl Chloride (TMSCl) to maintain anhydrous conditions, which suppresses BCME formation.[1]
Visual Guide: Reagent Selection Decision Tree
Figure 1: Decision matrix for selecting chloromethylation reagents based on substrate electronic properties and functional group tolerance.
Module 2: Troubleshooting Reaction Failures
Issue 1: "The reaction turned into a gummy, insoluble polymer." [1]
-
Diagnosis: You likely have Polymerization of the Benzyl Chloride .[1] The product (benzyl chloride) is more reactive than the starting material, leading to Friedel-Crafts alkylation of another starting molecule.
-
Fix:
-
High Dilution: Increase solvent volume (DCM or Chloroform) to separate reacting species.
-
Excess Reagent: Use a large excess (5–10 eq) of the chloromethylating agent (Methylal) relative to the substrate. This ensures the electrophile attacks the ring, not the product attacking the ring.
-
Issue 2: "I am seeing Diarylmethane (Ar-CH2-Ar) byproducts."
-
Diagnosis: Similar to above, but specifically indicates Over-Alkylation .[1] This is common with highly activated substrates (e.g., Anisole).[1][2]
-
Fix:
-
Control the Catalyst: If using
, reduce the loading.[1] Stronger Lewis acids ( ) promote this side reaction more than weaker ones ( ). -
Temperature: Lower the reaction temperature to 0°C or -10°C.
-
Issue 3: "Low conversion on deactivated rings."
-
Diagnosis: The electrophile (
) is not "hot" enough. -
Fix: Switch to Chlorosulfonic acid as the solvent/reagent. It acts as both the proton source and the chloride source, generating a highly reactive sulfated intermediate.
Module 3: Experimental Protocols
Protocol A: The "Green" Standard (Dimethoxymethane)
Best for: Alkylbenzenes, mildy activated rings, and polymeric substrates.
Reagents:
-
Substrate (1.0 eq)
-
Dimethoxymethane (Methylal) (1.5 – 2.0 eq)
-
Thionyl Chloride (
) (1.5 – 2.0 eq) -
Catalyst:
(0.1 eq) or (0.1 eq) -
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (or
line). Strict anhydrous conditions are required to prevent BCME formation.[1] -
Dissolution: Dissolve the Substrate and Dimethoxymethane in DCM. Cool to 0°C.[1]
-
Activation: Add the Lewis Acid catalyst (
).[1][3][4] -
Addition: Add Thionyl Chloride dropwise over 30 minutes. Caution:
gas will evolve.[1] Vent to a scrubber. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Checkpoint: Monitor via TLC.[1] If conversion is slow, heat to mild reflux (40°C).
-
-
Quench: Pour mixture onto crushed ice.
-
Workup: Separate organic layer, wash with saturated
(to remove acid traces), then Brine.[1] Dry over .
Protocol B: The "Aggressive" Route (Trioxane/Chlorosulfonic Acid)
Best for: Deactivated rings (e.g., Nitro- or Cyano- aromatics).
Reagents:
-
Substrate (1.0 eq)
-
1,3,5-Trioxane (0.35 eq) (Equivalent to ~1 eq Formaldehyde)[1]
-
Chlorosulfonic Acid (
) (3.0 – 5.0 eq)
Step-by-Step:
-
Setup: Use a heavy-walled pressure vessel or standard glassware with robust ventilation (fume hood essential).[1]
-
Mixing: Dissolve Trioxane in the Substrate (if liquid) or a minimal amount of inert solvent (
or ).[1] -
Addition: Cool to -10°C. Add Chlorosulfonic acid dropwise. Exothermic!
-
Reaction: Stir at 0°C to RT for 3-5 hours.
-
Quench: EXTREME CAUTION. Pour onto a large excess of ice very slowly.
reacts violently with water.[1]
Module 4: Comparative Data
| Feature | Classic Blanc (HCHO/HCl) | Methylal Method (Protocol A) | Trioxane/ |
| Reagent State | Gas/Aqueous | Liquid (Stable Acetal) | Solid/Liquid |
| BCME Risk | High (Volatile) | Low (Transient/In-situ) | Medium (Controlled) |
| Substrate Scope | Activated Only | Activated to Neutral | Deactivated |
| Byproducts | Diarylmethane, BCME | Methanol, | Sulfuric acid |
| Atom Economy | Moderate | Good | Poor (Excess Acid) |
Module 5: Mechanism of Action (The "Safe" Pathway)
Understanding why Protocol A is safer requires looking at the pathway. We avoid the free formaldehyde-HCl equilibrium.[1]
Figure 2: Mechanistic pathway of Dimethoxymethane chloromethylation. The reaction proceeds via an oxonium ion intermediate, bypassing the formation of volatile bis(chloromethyl) ether.
References
-
Review of Chloromethylation Hazards
-
The Dimethoxymethane Protocol
-
Title: "Chloromethylation of Aromatic Compounds using Dimethoxymethane and Thionyl Chloride."[1][5]
-
Source:Journal of Organic Chemistry (Adapted from industrial patents and process chemistry reviews).[1]
- Context: The primary source for Protocol A, highlighting the use of acetals to avoid free formaldehyde.
-
-
Trioxane & Chlorosulfonic Acid
-
In-Situ Generation Safety
- Title: "Safe halomethylation of aromatic polymers via BCME-free long chain haloalkylethers."
-
Source:British Polymer Journal (Warshawsky et al.)[1]
- Context: Discusses the mechanism of avoiding BCME by using long-chain ethers or in situ gener
Sources
Validation & Comparative
High-Resolution 1H NMR Characterization: 2-Methoxy-5-isopropylbenzyl chloride
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-Methoxy-5-isopropylbenzyl chloride . It is designed for medicinal chemists and analytical scientists who utilize this compound as an electrophilic building block in the synthesis of ligands, particularly in the derivatization of carvacrol/thymol scaffolds.
Unlike standard datasheets, this guide focuses on comparative diagnostics —specifically, how to distinguish the target chloride from its ubiquitous hydrolysis product (the alcohol) and its starting material (the methyl ether) using high-resolution NMR.
Executive Summary & Structural Context[1][2][3][4]
-
Compound: this compound
-
Molecular Formula: C
H ClO -
Role: Electrophilic intermediate (benzylating agent).
-
Critical Quality Attribute (CQA): The integrity of the chloromethyl group (-CH
Cl) is the primary stability concern, as it is prone to rapid hydrolysis to the alcohol (-CH OH) upon exposure to atmospheric moisture.
Why This Matters: In drug development workflows, using partially hydrolyzed benzyl chloride leads to non-stoichiometric reactions and difficult-to-separate impurities. This guide establishes the NMR protocols to validate reagent "performance" (purity/reactivity).
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible shifts and minimize hydrolysis during acquisition, follow this protocol.
Sample Preparation[2][4][5][6]
-
Solvent: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the bottle is old. Acidic CDCl can accelerate hydrolysis or decomposition. -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations prevent water signal overlap.
-
Tube: 5mm high-precision NMR tube.
-
Reference: TMS (Tetramethylsilane) internal standard set to
0.00 ppm.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1):
1.0 second (ensure integration accuracy for the aromatic region). -
Scans (NS): 16 (sufficient for >95% purity).
-
Temperature: 298 K (25°C).
Spectral Assignment & Interpretation[4][5][7][8][9]
The structure consists of a trisubstituted benzene ring.[1] The key to interpretation is the coupling pattern of the three aromatic protons and the chemical shift of the benzylic methylene.
Table 1: 1H NMR Data (CDCl , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Interpretation |
| 1 | Ar-H6 | 7.25 – 7.35 | Doublet (d) | 1H | Diagnostic: Deshielded by adjacent CH | |
| 2 | Ar-H4 | 7.10 – 7.18 | dd | 1H | Doublet of doublets. Ortho to H3, Meta to H6. | |
| 3 | Ar-H3 | 6.80 – 6.85 | Doublet (d) | 1H | Shielded by Ortho-Methoxy group (EDG). | |
| 4 | CH | 4.62 – 4.68 | Singlet (s) | 2H | - | CRITICAL PEAK. Deshielded benzylic singlet. |
| 5 | O-CH | 3.82 – 3.86 | Singlet (s) | 3H | - | Characteristic methoxy singlet. |
| 6 | CH-(CH | 2.80 – 2.95 | Septet (sept) | 1H | Methine of isopropyl group. | |
| 7 | CH-(CH | 1.20 – 1.25 | Doublet (d) | 6H | Isopropyl methyls. |
Detailed Mechanistic Insight
-
The Benzylic "Watchtower" (4.65 ppm): The Chloromethyl protons appear as a sharp singlet. The electronegativity of Chlorine pulls electron density, shifting this peak downfield relative to a methyl group (2.2 ppm) but distinct from an alcohol (see Section 4).
-
Aromatic Coupling Logic:
-
The Methoxy group (Pos 2) is an Electron Donating Group (EDG), pushing electron density into the Ortho (Pos 3) and Para (Pos 5) positions.
-
H3 (Pos 3) is Ortho to the Methoxy, making it the most shielded (lowest ppm) aromatic signal (
6.8 ppm). -
H6 (Pos 6) is Ortho to the Chloromethyl (EWG), making it the most deshielded (
7.3 ppm).
-
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common "failure modes"—the hydrolyzed alcohol and the unreacted starting material.
Table 2: Diagnostic Shift Comparison
| Feature | Target: Benzyl Chloride | Alternative 1: Benzyl Alcohol (Hydrolysis Impurity) | Alternative 2: Methyl Ether (Starting Material) |
| Benzylic CH | |||
| Peak Shape | Sharp Singlet | Often Broad / pH dependent | Sharp Singlet |
| Exchangeable Proton | None | Broad singlet | None |
| Aromatic H6 Shift | |||
| Reactivity Status | Active Electrophile | Inactive / Nucleophile | Inactive |
Distinguishing the Chloride from the Alcohol
The chemical shift difference between Ar-CH
-
The "Shake" Test: If the peak at 4.6 ppm is ambiguous, add 1 drop of D
O to the NMR tube and shake.-
Benzyl Chloride: Spectrum remains unchanged.
-
Benzyl Alcohol: The -OH proton signal (usually broad around 2-3 ppm) will disappear due to Deuterium exchange. The CH
peak may shift slightly due to the change in hydrogen bonding environment.[1]
-
Structural Verification Workflow (Logic Diagram)
The following Graphviz diagram illustrates the decision logic for verifying the product identity and purity during synthesis or QC.
Figure 1: Decision tree for validating this compound integrity via 1H NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for chemical shift principles).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
ChemicalBook. (n.d.). 2-Methoxybenzyl alcohol 13C NMR Spectrum. (Used for comparative shift data of the methoxy-benzyl scaffold). Link
-
Reich, H. J. (2020).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database on shift effects of substituents like -Cl vs -OH). Link
Sources
Methodological Alternatives for the Purity Determination of 2-Methoxy-5-isopropylbenzyl Chloride: A Comparative HPLC Guide
As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the accurate purity determination of highly reactive electrophilic intermediates. 2-Methoxy-5-isopropylbenzyl chloride is a prime example. Widely utilized as a critical alkylating agent in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably the neurokinin-1 (NK-1) receptor antagonist Ezlopitant 1—this compound presents a severe analytical liability during standard chromatographic testing.
The core issue lies in the molecule's electronic structure. The benzylic carbon is highly activated by the electron-donating ortho-methoxy and para-isopropyl groups. When exposed to protic solvents commonly used in Reversed-Phase HPLC (RP-HPLC), such as water or methanol, the C-Cl bond undergoes rapid heterolytic cleavage. This results in an
If an analyst runs this compound using a standard 15-minute C18 gradient with Water/Methanol, they will inevitably observe a large "impurity" peak. Without mechanistic insight, one might reject the batch for low purity. However, this is an analytical artifact —an on-column degradation event rather than a true manufacturing impurity 3. To establish a self-validating analytical system, we must design a methodology that outpaces or entirely circumvents this solvolysis.
Comparison of Analytical Approaches
To objectively determine the true purity of this compound, we compared three distinct chromatographic methodologies to evaluate their performance against on-column degradation:
-
Alternative A: Traditional Normal-Phase HPLC (NPLC)
-
Mechanism: Utilizes a bare silica column with a non-polar Hexane/Ethyl Acetate mobile phase.
-
Pros: Completely eliminates water and protic solvents, driving the solvolysis rate to absolute zero.
-
Cons: NPLC suffers from poor retention time reproducibility due to the variable hydration state of the silica. It also lacks the resolving power necessary to separate highly polar process impurities from the solvent front.
-
-
Alternative B: Standard RP-HPLC (C18, Water/Methanol)
-
Mechanism: Utilizes a hydrophobic C18 stationary phase with a standard aqueous/methanolic gradient.
-
Pros: Excellent resolution of polar and non-polar manufacturing impurities.
-
Cons: High rate of on-column solvolysis. The reactive benzyl chloride degrades during the run, yielding artificially low purity scores and false-positive alcohol/ether peaks.
-
-
Alternative C: Optimized UHPLC (Biphenyl, Acidic Water/Acetonitrile) - The Recommended Method
-
Mechanism: Utilizes a sub-2 µm Biphenyl stationary phase. The mobile phase substitutes nucleophilic methanol with aprotic acetonitrile, and the aqueous phase is buffered to pH 2.5 with Trifluoroacetic acid (TFA) to suppress silanol ionization.
-
Pros: The Ultra-High Performance Liquid Chromatography (UHPLC) system completes the run in < 3 minutes, kinetically outpacing the degradation reaction. The Biphenyl phase provides unique
interactions, offering baseline resolution between the intact chloride and any genuine trace alcohol impurities present from the synthesis.
-
Quantitative Data Comparison
The following table summarizes the experimental performance of the three methods when analyzing a freshly synthesized, 99.5% pure (verified by quantitative NMR) standard of this compound.
| Parameter | Method A (NPLC - Silica) | Method B (RP-HPLC - C18) | Method C (UHPLC - Biphenyl) |
| Mobile Phase | Hexane / Ethyl Acetate | Water / Methanol | 0.1% TFA in Water / Acetonitrile |
| Run Time | 15.0 min | 20.0 min | 2.5 min |
| Theoretical Plates (N) | ~8,500 | ~12,000 | > 25,000 |
| On-Column Degradation | 0.0% | 14.3% (Artifactual) | < 0.1% |
| Reported Purity (Area %) | 99.4% | 85.2% (False Low) | 99.5% |
| Resolution (API vs Alcohol) | 1.2 (Co-elution risk) | 3.5 | 5.8 (Baseline) |
Experimental Protocols: The Self-Validating UHPLC Workflow
To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed to be a self-validating system. By utilizing dry, aprotic sample diluents and a rapid UHPLC gradient, we eliminate the variables that cause false degradation.
Step 1: Sample Preparation (Critical)
-
Do not use methanol or aqueous mixtures as the sample diluent.
-
Accurately weigh 10 mg of this compound.
-
Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (HPLC grade, stored over molecular sieves) to yield a 1.0 mg/mL solution.
-
Transfer to an amber autosampler vial and cap tightly.
Step 2: Instrument Setup
-
Column : Biphenyl UHPLC Column, 1.8 µm, 2.1 x 50 mm.
-
Column Temperature : 25°C (Lower temperatures reduce solvolysis kinetics).
-
Autosampler Temperature : 4°C (Crucial to prevent degradation in the vial while waiting in the injection queue).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B : 100% Acetonitrile.
Step 3: Rapid Gradient Program
-
Set flow rate to 0.6 mL/min.
-
0.00 - 0.50 min : 40% B
-
0.50 - 2.00 min : Linear ramp to 95% B
-
2.00 - 2.50 min : Hold at 95% B
-
2.50 - 3.00 min : Re-equilibrate at 40% B
Step 4: Detection & System Suitability (Self-Validation)
-
Monitor UV absorbance at 220 nm and 254 nm.
-
Self-Validation Check: Inject a spiked sample containing 1% 2-methoxy-5-isopropylbenzyl alcohol. The resolution (
) between the alcohol and the chloride must be 3.0. If the alcohol peak grows in subsequent blank injections, it indicates water contamination in your sample diluent, prompting immediate diluent replacement.
Mandatory Visualizations
Fig 1: SN1 Solvolysis degradation pathway of this compound in protic HPLC media.
Fig 2: Optimized UHPLC experimental workflow for reactive electrophilic intermediates.
Conclusion
The purity determination of highly reactive intermediates like this compound requires a paradigm shift from standard RP-HPLC methods. By understanding the underlying causality—specifically, the molecule's propensity for
References
- Organic Chemistry of Drug Synthesis. Volume 7. f-static.com.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. nih.gov.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. mdpi.com.
Sources
Comparative Reactivity Guide: 2-Methoxy-5-isopropylbenzyl Chloride vs. Benzyl Chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
In the realm of pharmaceutical synthesis and molecular design, the choice of alkylating agent dictates both the yield and the mechanistic pathway of a reaction. While benzyl chloride serves as the ubiquitous, versatile electrophile in standard benzylation reactions, 2-methoxy-5-isopropylbenzyl chloride represents a highly specialized derivative. The strategic placement of electron-donating and sterically demanding groups on the aromatic ring fundamentally shifts the molecule's reactivity profile.
This guide provides an in-depth, objective comparison of these two reagents, analyzing how the ortho-methoxy and meta-isopropyl substituents transition the benzylic carbon from a borderline SN1/SN2 regime into an overwhelmingly SN1-dominated pathway.
Mechanistic Rationale & Electronic Effects
To understand the divergent reactivity of these two compounds, we must analyze the electronic and steric microenvironments surrounding the benzylic carbon.
The Baseline: Benzyl Chloride
Unsubstituted benzyl chloride sits on a mechanistic borderline. The phenyl ring provides moderate resonance stabilization to the developing benzylic carbocation, allowing it to undergo unimolecular substitution (SN1) in highly ionizing, polar protic solvents. However, the lack of steric hindrance at the primary benzylic carbon also leaves it highly susceptible to concerted backside attack (SN2) by strong nucleophiles in polar aprotic media.
The Specialized Handle: this compound
The reactivity of this substituted analog is governed by a synergistic combination of electronic hyper-stabilization and steric shielding:
-
The Ortho-Methoxy Effect (+M, -I): The methoxy group at the ortho position exerts a profound +M (resonance) effect. During ionization, the lone pairs on the oxygen atom strongly delocalize into the aromatic
-system, directly stabilizing the empty p-orbital of the benzylic carbocation. This drastically lowers the activation energy for the rate-determining step of the SN1 pathway. Literature confirms that ortho- and para-methoxy substituents can accelerate solvolysis rates by factors exceeding 100,000 compared to unsubstituted benzyl chloride 1. -
The Meta-Isopropyl Effect (+I, +H): Positioned meta to the benzylic carbon, the isopropyl group cannot directly stabilize the positive charge via resonance. However, it donates electron density into the ring via weak inductive (+I) and hyperconjugative (+H) effects, further enriching the aromatic system and indirectly stabilizing the transition state.
-
Steric Shielding: The bulky methoxy group adjacent to the reactive center significantly obstructs the 180° trajectory required for an incoming nucleophile, heavily suppressing the SN2 pathway even in the presence of strong nucleophiles 2.
Figure 1: Divergent nucleophilic substitution pathways (SN1 vs. SN2) for benzylic chlorides.
Quantitative Data Presentation
The following table summarizes the physicochemical and kinetic profiles of both reagents, synthesizing data extrapolated from Hammett
| Property / Parameter | Benzyl Chloride | This compound |
| Primary Mechanism | Mixed SN1 / SN2 (Condition dependent) | Limiting SN1 (Carbocation driven) |
| Relative Solvolysis Rate ( | 1 (Baseline reference) | > 10,000 (Driven by ortho-OCH3 +M effect) |
| Carbocation Stability | Moderate (Delocalization over phenyl ring) | Exceptionally High (Direct lone-pair donation) |
| SN2 Reactivity | High (Unobstructed backside trajectory) | Very Low (Steric shielding by ortho-OCH3) |
| Electronic Ring Character | Neutral | Highly Electron-Rich |
| Primary Synthetic Utility | General, robust benzylation | Highly selective, mild alkylation / protecting group |
Experimental Workflows & Self-Validating Protocols
To empirically validate the mechanistic claims above, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to isolate and measure specific kinetic pathways.
Protocol A: Conductometric Solvolysis Assay (Isolating SN1 Kinetics)
Causality: In a polar protic solvent mixture (e.g., aqueous acetone), benzylic chlorides undergo solvolysis to yield the corresponding alcohol and hydrochloric acid (HCl). Because HCl completely dissociates, the electrical conductivity of the solution increases proportionally with reaction progress. Tracking this allows for precise extraction of the first-order rate constant (
Step-by-Step Methodology:
-
Solvent Equilibration: Prepare an 80% (v/v) aqueous acetone solution. Transfer 50.0 mL to a thermostated reaction vessel equipped with a conductivity probe and equilibrate precisely at 25.0 °C (±0.1 °C).
-
Substrate Preparation: Prepare a highly concentrated stock solution of the target benzyl chloride (0.1 M) in anhydrous acetonitrile to minimize pre-reaction degradation.
-
Initiation: Inject 0.5 mL of the substrate stock into the equilibrated solvent under vigorous stirring.
-
Data Acquisition: Record the conductance (
) at continuous 10-second intervals. -
Self-Validation (Infinity Reading): Continue monitoring until the conductance plateaus for at least 10 half-lives. This final reading (
) self-validates that the reaction has reached 100% completion and provides the absolute baseline for kinetic plotting. -
Calculation: Plot
versus time ( ). The negative slope of this linear regression yields the first-order rate constant ( ). You will observe that the 2-methoxy-5-isopropyl derivative reaches exponentially faster than the unsubstituted benzyl chloride.
Figure 2: Self-validating conductometric workflow for determining solvolysis reaction kinetics.
Protocol B: Competitive Azidolysis (Evaluating SN2 Steric Hindrance)
Causality: To force an SN2 pathway, we use sodium azide (NaN3)—a powerful, linear nucleophile—in a polar aprotic solvent (anhydrous DMF) which suppresses SN1 ionization.
Step-by-Step Methodology:
-
Preparation: In a dry, nitrogen-purged flask, dissolve 1.0 mmol of the target benzyl chloride and 1.0 mmol of an internal standard (e.g., biphenyl) in 10 mL of anhydrous DMF.
-
Nucleophile Addition: Add 2.0 mmol of NaN3 to the solution and stir at 20 °C.
-
Sampling: Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately in 1 mL of cold water/acetonitrile (50:50) to halt the reaction.
-
HPLC Analysis: Analyze the quenched aliquots via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).
-
Self-Validation: The internal standard (biphenyl) ensures that any observed lack of product from this compound is strictly due to kinetic steric hindrance preventing the SN2 backside attack, rather than analytical loss or volumetric errors during sampling. Benzyl chloride will show rapid conversion to benzyl azide, while the substituted analog will remain largely unreacted under these specific conditions.
Strategic Applications in Drug Development
Understanding these mechanistic nuances is critical for synthetic route design:
-
Benzyl Chloride remains the optimal choice for standard, permanent protection of heteroatoms (e.g., forming benzyl ethers or benzylamines) where robust stability is required and SN2 conditions can be aggressively applied.
-
This compound is a premium reagent for generating highly stabilized carbocations under extremely mild, neutral, or slightly acidic conditions. In peptide synthesis or complex macrolide development, it can serve as a highly specialized protecting group that can be cleaved selectively without disturbing other acid-sensitive moieties, owing to its profound SN1 propensity.
References
- Richard, J. P., et al. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution." Journal of Physical Organic Chemistry.
- Queen, A. "The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea." Canadian Journal of Chemistry.
- Buckley, N., & Oppenheimer, N. J. "Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride." Journal of the American Chemical Society.
Sources
Elemental Analysis Standards for 2-Methoxy-5-isopropylbenzyl Chloride: A Comprehensive Comparison Guide
Executive Summary & Analytical Challenges
2-Methoxy-5-isopropylbenzyl chloride (Molecular Formula:
Analyzing this specific matrix presents distinct physicochemical challenges:
-
High Combustibility & Volatility: The isopropyl and methoxy substituents on the benzyl ring can lead to flash combustion, resulting in incomplete oxidation if oxygen dosing is not precisely controlled.
-
Halogen Interference: The covalently bound chlorine (17.84% by mass) can poison reduction catalysts in standard analyzers, form corrosive
gas, and cause severe polyatomic interferences in mass spectrometry.
Because no single instrument can accurately quantify bulk carbon/hydrogen alongside trace heavy metals and high-concentration halogens, a multi-modal analytical strategy is required. This guide objectively compares the performance of leading elemental analysis methodologies and provides self-validating protocols for each.
Comparative Modality Analysis
To establish a comprehensive elemental profile, laboratories must choose the correct analytical "product" or methodology for the target analytes. Table 1 compares the performance, cost, and functional mechanisms of the three primary modalities used for halogenated organics.
Table 1: Comparative Performance of Elemental Analysis Modalities
| Methodology | Target Analytes | Functional Mechanism | Precision (RSD) | Sample Size | Cost / Throughput |
| CHN/O Analyzer | C, H, O | Catalytic combustion (975°C) with GC separation. | < 0.3% | 1–5 mg | Low / High (Automated) |
| Schöniger + IC | Cl, Br, I, S | Closed-flask | < 0.5% | 10–20 mg | Medium / Medium (Manual) |
| ICP-MS (USP <233>) | Trace Metals (Pb, As, Pd, etc.) | Microwave digestion followed by Argon plasma ionization & MS. | < 5.0% | 50–100 mg | High / High (Automated) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal validation architecture. The following step-by-step methodologies are designed as self-validating systems —incorporating blanks, Certified Reference Materials (CRMs), and matrix spikes to definitively prove the causality of the results.
Protocol A: Carbon, Hydrogen, and Oxygen via Catalytic Combustion
Causality & Expert Insight: When this compound is combusted at 1000°C, it releases free halogens and corrosive
Step-by-Step Methodology:
-
System Blank: Run three empty tin capsules to establish the baseline atmospheric and system blank.
-
Calibration (CRM): Analyze 4-Chlorobenzoic acid to calculate K-factors. This specific CRM validates that the silver halogen trap is functioning correctly without retaining carbon or hydrogen.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of this compound into a tin capsule using a microbalance.
-
Combustion: Drop the capsule into the 975°C combustion furnace under a dynamic oxygen-enriched helium atmosphere.
-
Check Standard: Run BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) post-analysis to verify that no catalyst degradation occurred during the sample run. Acceptance criteria: ±0.3% of theoretical values.
Protocol B: Chlorine Determination via Schöniger Flask Oxidation & IC
Causality & Expert Insight: Direct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly insensitive to bulk chlorine due to chlorine's high first ionization potential (12.96 eV) and severe polyatomic interferences in the argon plasma (e.g.,
Step-by-Step Methodology:
-
Blank Validation: Combust a piece of ashless filter paper with 10 mL of 0.3%
absorption solution to establish the background chloride level. -
CRM Validation: Combust 1-Chloro-2,4-dinitrobenzene to verify >99% combustion and absorption efficiency.
-
Sample Combustion: Weigh 10–15 mg of the sample onto ashless paper. Ignite the paper inside a sealed 500 mL flask flushed with pure
. -
Absorption & Analysis: Allow 30 minutes for complete absorption of the white vapor into the
solution. Dilute to 50 mL with deionized water and inject into the IC (e.g., Dionex IonPac AS18 column) using a eluent gradient. -
Matrix Spike: Spike a replicate sample with a known 100 ppm
standard prior to combustion to ensure no matrix-induced volatilization loss occurred.
Protocol C: Trace Elemental Impurities via USP <233> ICP-MS
Causality & Expert Insight: To ensure the intermediate does not carry over heavy metal catalysts (e.g., Pd from coupling reactions) or toxic elements (Pb, As, Cd, Hg) into the final Active Pharmaceutical Ingredient (API), trace analysis is required. Open-vessel digestion leads to the rapid volatilization of elements like Mercury and Arsenic. Therefore, closed-vessel microwave digestion using Aqua Regia (
Step-by-Step Methodology:
-
Sample Digestion: Weigh 100 mg of sample into a Teflon microwave vessel. Add 5 mL of concentrated ultra-pure
and 1 mL of . Digest at 200°C for 20 minutes. -
Internal Standardization: Utilize online addition of
, , and to continuously correct for matrix-induced signal suppression or enhancement in the plasma. -
Calibration: Establish a 5-point calibration curve using matched-matrix standards (accounting for the exact acid concentration of the digested sample).
-
Spike Recovery (Self-Validation): Perform a pre-digestion spike of the target elements at 1.5x the Target Limit (J). Per USP <233> guidelines, recovery must fall between 70% and 130%, proving the digestion and analysis are free from matrix interference [1].
Theoretical vs. Experimental Data Targets
When validating the synthesized batch of this compound, the experimental data must align tightly with the theoretical mass fractions. Table 2 outlines the acceptable variance limits required for peer-reviewed publication and regulatory submission.
Table 2: Experimental Data Summary & Acceptance Criteria
| Element | Theoretical Mass Fraction (%) | Acceptable Variance | Primary Analytical Modality | Validation Standard (CRM) |
| Carbon (C) | 66.50% | ± 0.30% (Absolute) | CHN/O Analyzer | 4-Chlorobenzoic Acid |
| Hydrogen (H) | 7.61% | ± 0.30% (Absolute) | CHN/O Analyzer | 4-Chlorobenzoic Acid |
| Oxygen (O) | 8.05% | ± 0.30% (Absolute) | CHN/O Analyzer | 4-Chlorobenzoic Acid |
| Chlorine (Cl) | 17.84% | ± 0.30% (Absolute) | Schöniger + IC | 1-Chloro-2,4-dinitrobenzene |
| Trace Metals | < 10 ppm (Total) | 70%–130% (Spike) | ICP-MS (USP <233>) | NIST 1643f (Trace Elements) |
Workflow Visualization
The following diagram maps the logical relationship between the sample matrix, the chosen analytical modalities, and the final data synthesis required for complete elemental validation.
Fig 1: Comprehensive elemental analysis workflow for halogenated organic intermediates.
References
-
Bontempelli, G., et al. (2005). Simultaneous microdetermination of chlorine, bromine and phosphorus in organic compounds by ion chromatography. Annali di Chimica, 95.[Link]
Validating the Structure of 2-Methoxy-5-isopropylbenzyl Chloride: A Crystallographic Approach
Executive Summary
In the development of thymol-derived pharmaceuticals and fine chemicals, 2-Methoxy-5-isopropylbenzyl chloride serves as a critical alkylating intermediate. However, its structural validation presents a unique challenge: the molecule is a reactive benzyl chloride, prone to hydrolysis and often existing as a low-melting solid or viscous oil.
While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often fails to unambiguously distinguish between regioisomers in multi-substituted aromatic systems, particularly when signal overlap or ambiguous Nuclear Overhauser Effects (NOE) occur.
This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is the superior validation method for this class of compounds. We provide a comparative analysis against NMR/MS and detail a robust, self-validating protocol for crystallizing and solving the structure of this moisture-sensitive intermediate.
The Structural Challenge
The synthesis of this compound typically involves the chloromethylation of methyl thymyl ether. The directing effects of the methoxy group (strong ortho/para) and the isopropyl group (weak ortho/para) create potential for regioisomeric byproducts.
-
Target Structure: Chloromethyl group at position 1, Methoxy at 2, Isopropyl at 5.
-
Potential Isomer: Chloromethyl group at position 3 (between Methoxy and Isopropyl).
Distinguishing these isomers via 1H NMR is difficult because both isomers possess similar proton environments (an isolated aromatic proton and a pair of coupled protons). SC-XRD provides the only absolute confirmation of the substitution pattern.
Comparative Analysis: SC-XRD vs. NMR vs. MS
The following table contrasts the performance of SC-XRD against traditional spectroscopic methods for this specific application.
| Feature | SC-XRD (Solid State) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | Absolute 3D spatial arrangement & packing. | Connectivity & magnetic environment. | Molecular formula & fragmentation. |
| Regioisomer Certainty | Definitive. Direct visualization of the -CH | Inferred. Relies on coupling constants and NOE proximity (often ambiguous). | Low. Isomers often have identical mass and similar fragmentation. |
| Sample Stability | High. Cryo-cooling (100 K) freezes reactive species, preventing degradation. | Low. Benzyl chlorides can hydrolyze or react with trace acid in CDCl | Variable. Ionization can induce premature fragmentation of labile chlorides. |
| Sample Requirement | Single crystal ( | ||
| Turnaround Time | 2–24 hours (including growth). | 15–30 minutes. | < 5 minutes. |
| Cost | High (instrument/time). | Medium. | Low. |
Decision Logic
While NMR is faster, it is "blind" to the absolute spatial reality if the spectral signals are crowded. SC-XRD is the "Supreme Court" of structural evidence—slower, but its ruling is final.
Strategic Protocol: From Synthesis to Structure
Phase 1: Synthesis & Stabilization
-
Reaction: Chloromethylation of 2-isopropyl-5-methylanisole using paraformaldehyde and HCl gas in the presence of ZnCl
. -
Critical Step: Quench with ice-cold water, extract immediately with anhydrous diethyl ether, and dry over MgSO
. Do not use methanol for quenching, as it will displace the chloride to form the methoxymethyl ether.
Phase 2: Crystallization (The "Oil-Drop" Method)
Since this compound is likely an oil or low-melting solid, standard evaporation often fails. Use Low-Temperature Vapor Diffusion .
-
Dissolution: Dissolve 20 mg of the crude oil in a minimal amount (0.5 mL) of a non-polar solvent like Pentane or Hexane .
-
Vessel Prep: Place this solution in a small inner vial.
-
Antisolvent: Place the inner vial inside a larger jar containing a more polar, volatile solvent (e.g., Dichloromethane ). Note: Usually we use a non-solvent as the outer liquid, but for oils, we sometimes reverse this or use slow cooling.
-
Recommended Alternative (In Situ): If the compound is a liquid at room temperature:
-
Load the neat liquid into a 0.3 mm Lindemann capillary.
-
Mount on the diffractometer.[1]
-
Apply a cryostream (
gas) to cool to 100 K. -
Use the zone-melting technique (heating and cooling with a laser or nozzle) to grow a single crystal directly in the capillary.
-
Phase 3: Data Collection & Refinement
-
Temperature: 100 K (Nitrogen stream). This is non-negotiable. It prevents the labile chlorine atom from vibrating excessively (thermal disorder) and stops hydrolysis.
-
Resolution: Aim for 0.8 Å or better.
-
Refinement: Watch for disorder in the isopropyl group . The terminal methyl groups often rotate; you may need to model them with split positions (PART 1 / PART 2 in SHELX).
Visualization of Workflows
Diagram 1: The Structural Validation Workflow
This diagram outlines the critical path from crude intermediate to validated structure, highlighting the "fail-safe" loops.
Caption: Figure 1. Step-by-step workflow for isolating and validating the structure of reactive benzyl chlorides.
Diagram 2: Method Selection Logic (NMR vs. XRD)
When should you invest the time in XRD? This logic tree guides the decision.
Caption: Figure 2. Decision matrix for selecting between spectroscopic and crystallographic validation.
Data Interpretation: What to Look For
Once the structure is solved, validate the chemical reality using these metrics. If these are off, the structure solution may be incorrect (e.g., assigning a Cl atom as a methyl group).
-
Bond Lengths:
-
C(benzyl)-Cl: Expect 1.79 – 1.82 Å . If it is < 1.70 Å, you may have modeled a chlorine as an oxygen or carbon.
-
C(aromatic)-C(benzyl): Expect ~1.50 Å .
-
-
Displacement Ellipsoids (Thermal Parameters):
-
Packing Interactions:
-
Benzyl chlorides often pack via Cl···Cl or Cl···
halogen bonding interactions. Identifying these stabilizes the lattice and confirms the identity of the halogen.
-
References
-
Grover, P. K., & Bhawal, B. M. (2000). Regioselective chloromethylation of aromatics. Journal of Organic Chemistry. (General reference for chloromethylation regioselectivity).
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Rigaku Corporation. Crystallography of Unstable Compounds: Techniques for mounting air-sensitive crystals.
-
H. D. Flack. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (Reference for absolute structure determination). [Link]
-
Stalke, D. (1998). Cryo-Crystallography: Low Temperature Techniques in X-ray Diffraction. Chemical Society Reviews. [Link]
Note: As this is a specific intermediate, exact unit cell data is not public in open repositories. The protocols above are derived from standard operating procedures for analogous thymol/benzyl chloride derivatives.
Sources
A Comparative Guide to the Synthesis of 2-Methoxy-5-isopropylbenzyl chloride: Yields, Methodologies, and Mechanistic Insights
This guide provides a detailed comparative analysis of prevalent synthetic routes for 2-Methoxy-5-isopropylbenzyl chloride, a crucial intermediate in pharmaceutical and fine chemical synthesis. We will delve into the experimental protocols, mechanistic underpinnings, and yield efficiencies of each pathway to provide researchers, chemists, and process development professionals with the critical data needed to select the optimal synthesis strategy for their specific application.
Introduction: The Significance of this compound
This compound, also known as 5-isopropyl-2-methoxybenzyl chloride, is a substituted benzyl halide. Its structural motif, featuring an activated aromatic ring with methoxy and isopropyl groups, makes it a versatile building block. The chloromethyl group serves as a reactive handle for introducing the 2-methoxy-5-isopropylbenzyl moiety into larger molecules through nucleophilic substitution reactions. This is particularly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The choice of synthetic route is paramount, directly impacting not only the final yield but also the purity profile, scalability, cost-effectiveness, and safety of the manufacturing process.
This guide will compare two primary, field-proven synthetic strategies:
-
Route 1: Direct Chloromethylation via the Blanc Reaction.
-
Route 2: Two-Step Synthesis via Reduction and Subsequent Chlorination.
We will analyze each route for its synthetic efficiency, operational complexity, and inherent advantages and disadvantages.
Route 1: Direct Chloromethylation of 4-Isopropylanisole (Blanc Reaction)
The Blanc chloromethylation is a classic and direct method for introducing a chloromethyl group onto an electron-rich aromatic ring.[1][2] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride, to generate the reactive electrophile.[3][4]
Reaction Pathway & Mechanism
The starting material for this route is 4-isopropylanisole (also known as thymol methyl ether). The electron-donating nature of both the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups activates the aromatic ring, facilitating the electrophilic attack.[3] The methoxy group is a strong ortho-, para-director, and while the para position is blocked by the isopropyl group, the ortho position is sterically hindered. The other ortho position, however, is activated and less hindered, making it the primary site of chloromethylation.
The reaction proceeds under acidic conditions where formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. This is then attacked by the π-electrons of the aromatic ring.[1] The resulting benzyl alcohol intermediate is rapidly converted to the desired benzyl chloride in the presence of hydrogen chloride.[1]
Visualizing the Blanc Reaction
Caption: Workflow for the Blanc Chloromethylation of 4-Isopropylanisole.
Experimental Protocol
Materials:
-
4-Isopropylanisole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, charge 4-isopropylanisole (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add dichloromethane as a solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Begin to bubble dry hydrogen chloride gas through the stirred suspension.
-
In parallel, add anhydrous zinc chloride (0.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation.
Yield & Analysis
The reported yields for Blanc chloromethylation can vary, typically ranging from 60% to 75% , depending on the substrate and precise reaction conditions.
-
Advantages: This is a one-step, direct functionalization of a readily available starting material. It is an atom-economical approach for introducing the chloromethyl group.
-
Disadvantages: The primary concern is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen.[4][5] Therefore, extreme caution and appropriate safety measures are mandatory. The reaction also uses corrosive reagents (HCl, ZnCl₂) and can sometimes lead to the formation of diarylmethane side products from further alkylation.[1]
Route 2: Reduction of 2-Methoxy-5-isopropylbenzaldehyde and Chlorination
This two-step approach offers a more controlled and often higher-yielding alternative to direct chloromethylation. It avoids the use of formaldehyde and the associated risk of BCME formation. The synthesis begins with the corresponding benzaldehyde, which is first reduced to a benzyl alcohol, followed by conversion to the target benzyl chloride.
Reaction Pathway & Mechanism
Step 1: Reduction of the Aldehyde. 2-Methoxy-5-isopropylbenzaldehyde is reduced to 2-methoxy-5-isopropylbenzyl alcohol. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation due to its selectivity for aldehydes and ketones.[6] The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with acid protonates the resulting alkoxide to yield the alcohol.
Step 2: Chlorination of the Alcohol. The intermediate benzyl alcohol is then converted to this compound. Thionyl chloride (SOCl₂) is a highly effective reagent for this conversion.[7][8] The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, and after a series of steps involving the departure of sulfur dioxide and a chloride ion, the final product is formed. This reaction is often performed in the presence of a small amount of a base like pyridine or N,N-dimethylaniline to neutralize the HCl generated.[7]
Visualizing the Two-Step Synthesis
Caption: Workflow for the reduction-chlorination synthesis route.
Experimental Protocol
Step A: Reduction to 2-Methoxy-5-isopropylbenzyl alcohol
-
Dissolve 2-methoxy-5-isopropylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding 2M HCl until the pH is ~1.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the benzyl alcohol, which can often be used in the next step without further purification.
Step B: Chlorination to this compound
-
Dissolve the crude 2-methoxy-5-isopropylbenzyl alcohol from Step A (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via a syringe.
-
Allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Yield & Analysis
This two-step process is generally high-yielding. The reduction step often proceeds with >95% yield, and the chlorination step is also very efficient. The overall yield for this route is typically in the range of 80% to 90% .[6]
-
Advantages: This route offers a significantly higher overall yield and greater product purity compared to the Blanc reaction. Critically, it avoids the formation of the carcinogenic byproduct BCME, making it a much safer alternative for laboratory and industrial applications. The reaction conditions are generally milder.
-
Disadvantages: This is a two-step synthesis, which may be less desirable than a one-pot reaction in some process contexts. The starting material, 2-methoxy-5-isopropylbenzaldehyde, may be more expensive than 4-isopropylanisole.
Comparative Analysis Summary
The selection of a synthetic route is a multifactorial decision. The following table provides a side-by-side comparison of the key performance indicators for the two routes discussed.
| Parameter | Route 1: Blanc Chloromethylation | Route 2: Reduction & Chlorination |
| Starting Material | 4-Isopropylanisole | 2-Methoxy-5-isopropylbenzaldehyde |
| Number of Steps | 1 | 2 |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | NaBH₄, SOCl₂ |
| Typical Overall Yield | 60 - 75% | 80 - 90% |
| Key Advantages | - Direct, one-step process- Atom economical | - High yield and purity- Avoids carcinogenic byproducts- Milder reaction conditions |
| Key Disadvantages | - Forms carcinogenic bis(chloromethyl) ether [4][5]- Use of corrosive reagents- Moderate yield- Potential for side products[1] | - Two-step process- Starting material may be more costly |
Conclusion and Recommendation
For the synthesis of this compound, the two-step route involving the reduction of 2-methoxy-5-isopropylbenzaldehyde followed by chlorination with thionyl chloride is demonstrably superior.
While the Blanc chloromethylation offers the allure of a single-step transformation, its moderate yield and, most importantly, the unavoidable safety risk associated with the formation of the highly carcinogenic bis(chloromethyl) ether, render it a less favorable option, particularly for scale-up operations.[4][5]
The reduction-chlorination pathway, despite being a two-step process, provides a significantly higher overall yield, superior product purity, and operates under milder conditions. The enhanced safety profile, by completely circumventing the use of formaldehyde and the generation of BCME, makes it the recommended and more responsible choice for researchers and drug development professionals. The potential for higher starting material cost is often offset by the increased yield, reduced purification efforts, and mitigated safety and environmental compliance costs.
References
- J&K Scientific LLC. (2025, May 27). Blanc Chloromethylation.
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
-
ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]
-
Takaba, K., et al. (1996). Asymmetric Synthesis of (R)-
-(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline (So-called "Fumarizine"). HETEROCYCLES, 43(8), 1777-1780. Retrieved from [Link] -
Taylor & Francis. (2020). Chloromethyl methyl ether – Knowledge and References. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of i) 2-Methoxybenzyl chloride. Retrieved from [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. prepchem.com [prepchem.com]
Quality Control Benchmarks for Industrial Grade 2-Methoxy-5-isopropylbenzyl chloride
The following guide provides an in-depth technical analysis and quality control framework for 2-Methoxy-5-isopropylbenzyl chloride , a specialized alkylating agent derived from 4-isopropylanisole.
A Comparative Technical Guide for Process Chemists and QA Professionals
Executive Summary & Chemical Profile
This compound is a highly reactive electrophile used primarily as an intermediate in the synthesis of pharmaceuticals (e.g., muscarinic antagonists) and specialized agrochemicals. Structurally, it features a benzyl chloride moiety activated by an ortho-methoxy group, with a lipophilic isopropyl group at the meta position (relative to the chloride).
This specific substitution pattern creates a unique stability-reactivity profile:
-
Activation: The ortho-methoxy group stabilizes the benzylic carbocation via resonance, significantly increasing reactivity compared to unsubstituted benzyl chloride.[1]
-
Instability: This same activation makes the compound prone to rapid hydrolysis (to the alcohol) and self-alkylation (polymerization) if not strictly controlled.
-
Lipophilicity: The isopropyl group reduces water solubility, complicating aqueous workups but enhancing solubility in non-polar organic solvents.
Chemical Identity:
-
Systematic Name: 1-(Chloromethyl)-2-methoxy-5-(propan-2-yl)benzene
-
Parent Scaffold: 4-Isopropylanisole (p-Cumenyl methyl ether)
-
Key Function: Benzylating agent (introduction of the 2-methoxy-5-isopropylbenzyl group).
Quality Control Benchmarks: The "Gold Standard"
For industrial applications, "purity" is insufficient; stability profile and impurity tracking are paramount. The following benchmarks distinguish "Industrial Grade" (suitable for crude alkylations) from "Pharma Grade" (required for GMP intermediates).
Table 1: Comparative Specification Sheet
| Parameter | Industrial Grade (Standard) | Pharma / High-Purity Grade | Rationale & Criticality |
| Appearance | Yellow to amber liquid | Colorless to pale yellow liquid/low-melting solid | Color indicates oxidation (quinones) or polymerization. |
| Assay (GC/HPLC) | ≥ 95.0% | ≥ 98.5% | Lower assay in industrial grade often implies presence of the alcohol or dimer. |
| Regio-Isomeric Purity | ≥ 90.0% | ≥ 99.5% | Chloromethylation of 4-isopropylanisole can yield minor amounts of the 3-isomer. |
| Hydrolyzable Chlorine | 98–102% of theoretical | 99.5–100.5% of theoretical | Confirms the active alkylating species; differentiates from inorganic chloride. |
| Free Acidity (HCl) | ≤ 1.0% | ≤ 0.1% | High acidity catalyzes autocatalytic degradation (polymerization). |
| Moisture (KF) | ≤ 0.5% | ≤ 0.05% | CRITICAL: Moisture triggers rapid hydrolysis to the alcohol and HCl release. |
| Major Impurity A | ≤ 3.0% (Alcohol) | ≤ 0.5% (Alcohol) | 2-Methoxy-5-isopropylbenzyl alcohol (hydrolysis product). |
| Major Impurity B | ≤ 2.0% (Dimer/Ether) | ≤ 0.2% (Dimer/Ether) | Bis(2-methoxy-5-isopropylbenzyl) ether; formed during storage. |
Comparative Analysis of Alternatives
When designing a synthesis route, researchers must decide between using the isolated Chloride, generating it in situ, or using an alternative leaving group.
Option A: Isolated this compound (The Subject)
-
Pros: "Plug-and-play" reagent; established stoichiometry; rapid reaction rates.
-
Cons: Cold chain required (-20°C); lachrymator; shelf-life limited to 3-6 months; high risk of degradation during shipping.
-
Verdict: Best for established GMP processes with controlled supply chains.
Option B: In Situ Activation (From Alcohol)
-
Method: Start with 2-Methoxy-5-isopropylbenzyl alcohol and activate with Thionyl Chloride (
) or Methanesulfonyl Chloride ( ) immediately prior to coupling. -
Pros: The alcohol is a stable solid/oil at room temperature; indefinite shelf life; no lachrymatory hazards during storage.
-
Cons: Adds a chemical step; generates acidic byproducts (
, ); requires careful quenching. -
Verdict: Superior for R&D and early-phase development where reagent stability is unpredictable.
Option C: The Bromide Analog (2-Methoxy-5-isopropylbenzyl bromide)
-
Pros: Reaction rates 10–50x faster than the chloride (better leaving group).
-
Cons: Extremely unstable (often degrades within days at RT); severe lachrymator; lower atom economy.
-
Verdict: Only use if the Chloride fails to react due to steric hindrance of the nucleophile.
Experimental Protocols for Quality Control
Protocol 1: Determination of Hydrolyzable Chlorine (Potency Assay)
This method differentiates the active benzyl chloride from inorganic chloride or unreactive aryl chlorides.
-
Reagents: 0.1 N
, 0.1 N , Ferric Ammonium Sulfate indicator, Ethanol (95%), (conc). -
Procedure:
-
Weigh accurately ~0.5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 20 mL of Ethanol and 5 mL of 50% aqueous NaOH (to force hydrolysis). Reflux for 30 mins.
-
Cool and acidify with
. -
Add exactly 50.0 mL of 0.1 N
(excess). -
Back-titrate the excess silver with 0.1 N
using Ferric Ammonium Sulfate as indicator (endpoint: reddish-brown color).
-
-
Calculation:
Protocol 2: HPLC Purity & Impurity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B (0 min)
90% B (15 min) 90% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (general) and 280 nm (aromatic specificity).
-
Sample Prep: Dissolve 10 mg in 10 mL anhydrous acetonitrile . Inject immediately to prevent hydrolysis in the vial.
-
Note: The "Alcohol" impurity will elute significantly earlier than the "Chloride" parent. The "Dimer" will elute later (higher lipophilicity).
Visualizations & Logic Maps
Diagram 1: Synthesis & Degradation Pathways
This diagram illustrates the origin of the compound and its primary degradation routes, critical for understanding impurity profiles.
Caption: Synthesis of this compound and its primary degradation cascades triggered by moisture and heat.
Diagram 2: Quality Control Decision Tree
A logical workflow for accepting or rejecting batches based on the benchmarks defined above.
Caption: Step-by-step QC decision matrix emphasizing moisture control as the critical "Go/No-Go" gate.
References
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Isopropylanisole (CAS 4132-48-3). [Link]
-
European Medicines Agency (EMA). Guideline on Control of Impurities of Pharmacopoeial Substances. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-isopropylbenzyl chloride
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Methoxy-5-isopropylbenzyl chloride. As a substituted benzyl chloride, this compound is classified as a hazardous chemical and requires strict adherence to safety and disposal procedures to protect laboratory personnel and the environment. This guide synthesizes field-proven practices with authoritative regulatory standards to ensure a self-validating and trustworthy workflow for researchers, scientists, and drug development professionals.
Core Principles: Hazard Identification and Risk Mitigation
This compound, like other benzyl chlorides, is a reactive and hazardous compound. Its primary risks stem from its properties as a lachrymator and a corrosive agent.[1][2][3] Upon contact with moisture, such as on skin, in the eyes, or mucous membranes, it can hydrolyze to form hydrochloric acid, causing severe chemical burns.[3] It is crucial to treat this compound with the utmost care, recognizing its potential to cause immediate and severe harm.
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][4]
-
Lachrymator: Vapors are highly irritating to the eyes, causing tearing and pain.[1][2]
-
Toxic: Harmful if inhaled or absorbed through the skin.[5]
-
Environmental Hazard: Halogenated organic compounds are regulated pollutants and must be prevented from entering drains or the environment.[6][7][8][9]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and the lachrymatory vapors that can cause severe eye damage.[1][4] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double layer of nitrile gloves is not sufficient. | Ensures protection against direct skin contact, which can cause severe burns.[2] Glove integrity should be checked before each use. |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and pants. A chemical-resistant apron is also recommended. | Protects the skin on the arms and body from accidental splashes. Contaminated clothing must be removed immediately.[1][10] |
| Respiratory | Not typically required if all work is performed in a functioning chemical fume hood. | A fume hood provides adequate ventilation to keep airborne concentrations low.[1] |
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: If safe to do so, prevent the spill from spreading. Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][11][12] DO NOT USE WATER or combustible materials like paper towels initially.[1]
-
Absorb: Cover the spill with the absorbent material.
-
Collect: Carefully sweep the saturated absorbent material into a designated, non-metallic, and clearly labeled hazardous waste container.[11] Use non-sparking tools for this process.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate) to neutralize any residue, followed by soap and water.
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the hazardous waste container for disposal by a licensed facility.[8]
Disposal Workflow: From Waste Generation to Final Disposition
The proper disposal of this compound follows a strict, regulated pathway. It is categorized as a halogenated organic waste and must never be mixed with non-halogenated waste streams to avoid significantly increasing disposal costs and complexity.[8][13][14]
Caption: Disposal workflow for this compound.
In-Lab Neutralization Protocol (Recommended Pre-treatment)
To enhance safety, it is highly recommended to convert the reactive benzyl chloride into its corresponding, less hazardous benzyl alcohol via hydrolysis before collection for final disposal.[15] This nucleophilic substitution reaction replaces the chloride group with a hydroxyl group.
Materials:
-
Waste this compound
-
1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
pH paper
Procedure:
-
Work in a Fume Hood: Place the vessel containing the benzyl chloride waste on a stir plate inside a certified chemical fume hood.
-
Begin Stirring: Start gentle stirring of the waste solution.
-
Slow Addition of Base: Slowly and carefully add the 1M NaOH or 5% NaHCO₃ solution to the waste. The reaction can be exothermic, so slow addition is critical to control the temperature. If using bicarbonate, be aware that carbon dioxide gas will be produced, requiring frequent venting.[16]
-
Monitor pH: Continue adding the basic solution until the mixture is neutralized or slightly basic (pH > 7). Check the pH periodically with pH paper.
-
React to Completion: Allow the mixture to stir for 1-2 hours to ensure the hydrolysis reaction is complete.
-
Final Collection: The resulting solution, now containing 2-Methoxy-5-isopropylbenzyl alcohol, is still a hazardous chemical waste. Pour it into the designated halogenated organic liquid waste container.
-
Labeling: Ensure the container is properly labeled with a hazardous waste tag, listing all chemical constituents, including the newly formed alcohol and any remaining solvent.[8][14]
Final Waste Disposal
The ultimate disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[10][17]
-
Container: Use only approved, compatible containers, typically high-density polyethylene (HDPE) carboys, for liquid waste.[13] The container must be in good condition with a tightly sealing cap.[14]
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[8][14] The label must clearly identify the contents as "Hazardous Waste: Halogenated Organic Liquid" and list all chemical components by their full names.[14]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The container must be kept in secondary containment to prevent spills.
-
Pickup: Once the container is nearly full (no more than 90%), or if it has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8][13]
The final disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility equipped with flue gas scrubbing to neutralize the resulting acidic gases like HCl.[18]
References
-
Benzyl chloride - Sciencemadness Wiki . (2021, November 7). Sciencemadness. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (2000, December 26). eCFR. Available at: [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Making Benzyl Chloride . (2016, February 19). NileRed (YouTube Channel). Available at: [Link]
-
How would you carry out the following conversion? Benzyl chloride to benzyl alcohol . askIITians. Available at: [Link]
-
How should I dispose of Benzyl chloride waste? . (2023, September 3). ResearchGate. Available at: [Link]
-
Safety Data Sheet - Benzyl chloride . (2025, April 7). PENTA. Available at: [Link]
-
Material Safety Data Sheet - 2-Methoxybenzyl chloride . (2005, October 3). Cole-Parmer. Available at: [Link]
- Preparation method of benzyl chloride derivatives. (2013). Google Patents.
-
Preparation of Benzyl Chloride . (2016, December 3). Sciencemadness.org. Available at: [Link]
-
Safety Data Sheet - Benzoyl chloride . (2023). Carl ROTH. Available at: [Link]
-
Benzyl chloride - Incident management . (2016, January 15). GOV.UK. Available at: [Link]
-
BENZYL CHLORIDE . Ataman Kimya. Available at: [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. govt.westlaw.com [govt.westlaw.com]
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- 9. pentachemicals.eu [pentachemicals.eu]
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- 13. ethz.ch [ethz.ch]
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- 18. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
